3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
Description
Propriétés
IUPAC Name |
3-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOQDFKOUQIHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to afford the core scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, followed by regioselective bromination to yield the target compound.
I. Synthesis Pathway Overview
The proposed synthesis of this compound is outlined below. The initial step involves the efficient oxidation of the benzylic position of 2,3-cyclopentenopyridine. The subsequent step introduces a bromine atom at the C3 position of the pyridine ring through electrophilic aromatic substitution.
Caption: Proposed two-step synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This procedure is adapted from the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65-70% in H₂O)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq), Mn(OTf)₂ (0.005 eq), and deionized water.
-
Stir the mixture at 25 °C.
-
Slowly add t-BuOOH (5.0 eq) to the reaction mixture.
-
Continue stirring at 25 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Yield | 88% | [2] |
| Melting Point | 62-63 °C | [2] |
Characterization Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one:
| Analysis | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.80 (dd, J = 4.8, 1.6 Hz, 1H), 8.00 (dd, J = 7.7, 1.6 Hz, 1H), 7.31 (dd, J = 7.7, 4.8 Hz, 1H), 3.29 (t, J = 6.0 Hz, 2H), 2.78 (t, J = 6.0 Hz, 2H). | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 204.9, 174.4, 155.7, 131.9, 130.3, 122.5, 35.8, 28.7. | [2] |
| HRMS (ESI) [M+H]⁺ | Calculated: 134.0606, Found: 134.0598. | [2] |
Step 2: Synthesis of this compound
This is a proposed protocol based on established methods for the bromination of pyridine derivatives.
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0-1.2 eq) or a solution of Bromine (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.
Expected Quantitative and Characterization Data for this compound:
| Parameter | Expected Value | Reference |
| Molecular Formula | C₈H₆BrNO | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Purity | ≥97% | [3] |
| Appearance | Solid | [4] |
III. Logical Workflow Diagram
The following diagram illustrates the logical workflow from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound [cymitquimica.com]
- 4. This compound | 1196154-87-6 [sigmaaldrich.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The guide details the compound's molecular characteristics and provides generalized experimental protocols for its synthesis and analysis. Furthermore, a hypothetical experimental workflow is presented to illustrate how this compound could be integrated into a drug discovery screening process, a common application for novel pyridine-based heterocycles.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been computationally predicted, they provide a valuable starting point for experimental design and evaluation.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1196154-87-6 | [1] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Solid | N/A |
| Boiling Point | 291.1 ± 40.0 °C (Predicted) | N/A |
| Purity | Typically available at ≥97% | [1] |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar pyridine derivatives.
Synthesis Protocol: A Generalized Approach
The synthesis of this compound can be achieved through a multi-step reaction sequence, a common strategy for the preparation of functionalized heterocyclic compounds. A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of the target compound.
Methodology:
-
Cyclocondensation: A substituted pyridine precursor is reacted with a cyclopentanone derivative in the presence of a suitable catalyst and solvent. The reaction mixture is typically heated under reflux for a specified period to facilitate the formation of the fused ring system.
-
Bromination: The resulting intermediate is subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions are controlled to achieve selective bromination at the desired position on the pyridine ring.
-
Work-up and Purification: Following the reaction, the crude product is isolated through standard work-up procedures, which may include extraction and washing. Purification is then carried out using techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the final, pure compound.
Characterization Protocols
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons, confirming the structure of the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms present in the compound.
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as the carbonyl (C=O) group of the ketone and the C-Br bond.
Hypothetical Application in a Drug Discovery Workflow
Given that many pyridine-based heterocyclic compounds are investigated as potential therapeutic agents, particularly as kinase inhibitors, a hypothetical workflow for the initial screening of this compound as a novel kinase inhibitor is presented below.
Caption: Hypothetical workflow for kinase inhibitor screening.
This workflow illustrates a logical progression from a broad initial screen to more detailed characterization of a potential drug candidate. The target compound would first be tested in a high-throughput assay to assess its ability to inhibit a specific kinase. Promising "hits" would then be subjected to further validation to determine their potency (IC₅₀), selectivity against other kinases, and mechanism of action. Finally, the compound's effects would be evaluated in a cellular context to confirm its activity and assess its potential toxicity before being considered for further development.
Conclusion
This compound is a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. This guide has provided a summary of its key physicochemical properties and outlined generalized protocols for its synthesis and characterization. The inclusion of a hypothetical drug discovery workflow highlights a potential application for this and similar molecules, providing a framework for its further investigation by researchers in the field. As with any novel compound, further experimental validation of its properties and biological activities is essential.
References
An In-depth Technical Guide to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS Number: 1196154-87-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, with CAS number 1196154-87-6, is a heterocyclic organic compound. It is recognized as a valuable synthetic intermediate in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a likely synthetic protocol, and an exploration of its potential, though currently unconfirmed, biological significance. The information is presented to be a valuable resource for researchers engaged in the synthesis and application of novel small molecules.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1196154-87-6 | N/A |
| Molecular Formula | C₈H₆BrNO | [2][3] |
| Molecular Weight | 212.05 g/mol | [2][3] |
| IUPAC Name | This compound | N/A |
| Purity | Typically >97% | [3] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 291.1 ± 40.0 °C (Predicted) | N/A |
| Density | 1.704 ± 0.06 g/cm³ (Predicted) | N/A |
| InChI Key | ITOQDFKOUQIHIB-UHFFFAOYSA-N | [3] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be inferred from the manganese-catalyzed oxidation of the corresponding 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. A general procedure for the synthesis of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been reported and is adapted here as a representative protocol.[4][5]
Likely Experimental Protocol: Manganese-Catalyzed Oxidation
Materials:
-
3-Bromo-2,3-cyclopentenopyridine (starting material)
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (catalyst)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (oxidant)
-
Water (H₂O) (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
To a round-bottom flask, add 3-bromo-2,3-cyclopentenopyridine.
-
Add Mn(OTf)₂ (typically 0.005 equivalents).
-
Add deionized water to form a suspension.
-
To the stirred suspension, add t-BuOOH (typically 5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
Specific spectroscopic data (NMR, Mass Spectrometry, IR) for this compound are not available in the public domain. For reference, the characterization data for the non-brominated parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is provided below.[4] Researchers synthesizing the title compound would be expected to obtain analogous spectra with shifts influenced by the presence of the bromine atom.
Characterization Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Parent Compound): [4]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.80 (dd, J = 4.8, 1.6 Hz, 1H), 7.98 (d, J = 7.6 Hz, 1H), 7.31 (dd, J = 7.6, 4.8 Hz, 1H), 3.28 (t, J = 6.0 Hz, 2H), 2.78 (t, J = 6.0 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 204.9, 174.4, 155.7, 131.9, 130.3, 122.5, 35.8, 28.7.
-
HRMS (ESI) [M+H]⁺: Calculated for C₈H₈NO⁺: 134.0606, Found: 134.0598.
Potential Biological Activity and Signaling Pathways
Currently, there are no published studies that directly investigate the biological activity of this compound. However, patent literature suggests that structurally related compounds may act as inhibitors of tankyrase. Tankyrase (TNKS and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is implicated in several cancers. Therefore, inhibitors of tankyrase are being actively investigated as potential anti-cancer therapeutics.
While this connection is speculative for the specific compound of interest, it provides a rationale for its potential application in drug discovery programs targeting tankyrase and the Wnt signaling pathway.
Conclusion
This compound is a readily accessible synthetic intermediate with potential applications in drug discovery, particularly in the development of tankyrase inhibitors. While detailed characterization and biological activity data are currently lacking in the public domain, this technical guide provides a foundational understanding of its properties and a likely synthetic route. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound and its derivatives.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. appretech.com [appretech.com]
- 3. This compound [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound belonging to the pyridine derivatives class. Its rigid, bicyclic structure, featuring a pyridine ring fused to a cyclopentanone ring with a bromine substituent, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its molecular structure, properties, and potential applications, with a focus on data relevant to researchers and drug development professionals. Cyclopenta[b]pyridine and its analogues are recognized as key intermediates in the synthesis of various pharmaceutical compounds.[1] The core structure is a versatile scaffold that allows for further functionalization, making it a valuable building block in the development of novel therapeutic agents.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [2] |
| Molecular Weight | 212.05 g/mol | [3] |
| CAS Number | 1196154-87-6 | [2] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [2] |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 291.1 ± 40.0 °C |
| Density | 1.704 ± 0.06 g/cm³ |
| pKa | 1.10 ± 0.20 |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not widely documented in peer-reviewed literature, a general understanding can be derived from the synthesis of its parent compound and related derivatives.
General Synthesis Approach
The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core often involves the oxidation of the corresponding 2,3-cyclopentenopyridine. A potential synthetic route to the 3-bromo derivative could involve the bromination of the parent pyridinone or the use of a brominated precursor in the cyclization step.
A general workflow for a potential synthesis and purification process is outlined below.
Spectroscopic Data
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine CH | 7.0 - 8.5 | d |
| Pyridine CH | 7.0 - 8.5 | d |
| Cyclopentanone CH₂ | 2.5 - 3.5 | t |
| Cyclopentanone CH₂ | 2.5 - 3.5 | t |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 190 - 210 |
| Pyridine C-Br | 115 - 130 |
| Pyridine C | 120 - 155 |
| Cyclopentanone CH₂ | 25 - 40 |
Biological and Pharmacological Potential
While specific studies on the biological activity of this compound are limited, the broader class of cyclopenta[b]pyridine derivatives has shown promise in drug discovery.[5][6] These scaffolds are being investigated for a range of therapeutic applications, including their potential as antiviral, insecticidal, and fungicidal agents.[5] The rigid framework of the cyclopenta[b]pyridine core is amenable to the design of molecules that can interact with specific biological targets.
Potential as a Kinase Inhibitor Intermediate
A related isomer, 4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one, is utilized as a key intermediate in the development of kinase inhibitors for cancer therapy.[7] This suggests that this compound could also serve as a valuable scaffold for the synthesis of novel kinase inhibitors. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities to explore structure-activity relationships.
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold for the development of novel chemical entities with potential therapeutic applications. While detailed experimental data remains scarce, its structural features suggest significant potential as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [cymitquimica.com]
- 3. appretech.com [appretech.com]
- 4. This compound | 1196154-87-6 [sigmaaldrich.com]
- 5. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one [myskinrecipes.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Due to the limited availability of direct experimental data for this specific brominated derivative, this document presents a combination of reported data for the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and predicted spectroscopic characteristics for the target molecule. This approach allows for a thorough understanding of its structural features and provides a valuable resource for researchers in the field of medicinal chemistry and drug development.
Molecular Structure and Properties
-
Compound Name: this compound
-
Molecular Weight: 212.05 g/mol [1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | [1][4] |
| Molecular Weight | 212.05 g/mol | [1] |
| CAS Number | 1196154-87-6 | [1][2][3] |
Spectroscopic Data
Spectroscopic Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Parent Compound)
A published synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one provides the following spectroscopic details:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.80 (approx.) | m | - | 1H | H-7 (pyridine) |
| 8.00 | d | 7.7 | 1H | H-5 (pyridine) |
| 7.31 (approx.) | m | - | 1H | H-6 (pyridine) |
| 3.27 | dd | 8.0, 4.0 | 2H | CH₂ (cyclopentanone) |
| 2.78 (approx.) | m | - | 2H | CH₂ (cyclopentanone) |
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 204.88 | C=O (cyclopentanone) |
| 174.36 | C (pyridine, fused) |
| 155.72 | C (pyridine, fused) |
| 131.91 | CH (pyridine) |
| 130.33 | CH (pyridine) |
| 122.47 | CH (pyridine) |
| 35.78 | CH₂ (cyclopentanone) |
| 28.73 | CH₂ (cyclopentanone) |
Solvent: CDCl₃, Frequency: 101 MHz
-
HRMS (ESI): [M+H]⁺ calculated for C₈H₈NO: 134.0606, found: 134.0598.
Predicted Spectroscopic Data for this compound
The introduction of a bromine atom at the 3-position of the pyridine ring is expected to induce significant changes in the spectroscopic data.
The bromine atom will exert an electron-withdrawing effect and will influence the chemical shifts of the adjacent protons. The proton at position 2 will be absent, and the proton at position 4 will experience a downfield shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.9 | s | - | 1H | H-2 (pyridine) |
| ~ 8.2 | s | - | 1H | H-4 (pyridine) |
| ~ 3.3 | t | ~ 7.0 | 2H | CH₂ (cyclopentanone) |
| ~ 2.8 | t | ~ 7.0 | 2H | CH₂ (cyclopentanone) |
The carbon atom directly attached to the bromine (C-3) will show a significant downfield shift. The other carbon atoms in the pyridine ring will also be affected.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 204 | C=O (cyclopentanone) |
| ~ 173 | C (pyridine, fused) |
| ~ 157 | C (pyridine, fused) |
| ~ 145 | C-Br (pyridine) |
| ~ 135 | CH (pyridine) |
| ~ 125 | CH (pyridine) |
| ~ 36 | CH₂ (cyclopentanone) |
| ~ 29 | CH₂ (cyclopentanone) |
The IR spectrum is expected to show characteristic peaks for the carbonyl group and the aromatic system.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1710 | C=O (ketone) stretching |
| ~ 1600, 1470 | C=C and C=N (aromatic ring) stretching |
| ~ 1100 | C-Br stretching |
The mass spectrum will be characterized by the presence of two molecular ion peaks of almost equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Expected [M]⁺: m/z 211 and 213
-
Expected [M+H]⁺: m/z 212 and 214
Experimental Protocols
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Parent Compound)
A reported method for the synthesis involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[5]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1) to yield the product.[5]
Proposed Synthesis of this compound
A plausible method for the synthesis of the target compound is the electrophilic bromination of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in concentrated sulfuric acid at 0°C.
-
Slowly add N-Bromosuccinimide in portions while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the proposed synthesis and subsequent spectroscopic analysis.
Logical Relationship of Spectroscopic Data
Caption: Relationship between the molecular structure and the expected spectroscopic data.
References
In-depth Technical Guide: 1H NMR Spectrum of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a comprehensive prediction based on the known spectrum of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and established principles of substituent effects in NMR spectroscopy. This guide also includes a detailed experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The prediction is based on the reported data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, with adjustments made to account for the electronic effects of the bromine substituent at the C3 position of the pyridine ring. The bromine atom is expected to deshield the adjacent protons (H-2 and H-4) due to its electron-withdrawing inductive effect.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.75 | d | ~2.5 | 1H |
| H-4 | 7.45 | d | ~2.5 | 1H |
| H-7 | 3.20 | t | ~7.0 | 2H |
| H-6 | 2.75 | t | ~7.0 | 2H |
Note: These are predicted values and may vary slightly from an experimental spectrum.
Signaling Pathways and Molecular Structure
The chemical structure of this compound and the assignment of its protons are illustrated below. This visualization is crucial for understanding the origin of the different signals in the ¹H NMR spectrum.
Caption: Chemical structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., around 6 ppm).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
Experimental Workflow
The logical flow of the experimental protocol for obtaining a ¹H NMR spectrum is depicted in the following diagram.
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The document outlines predicted spectral data based on analogous structures, provides a comprehensive experimental protocol for data acquisition, and presents a logical workflow for the structural analysis of this and related heterocyclic compounds.
Molecular Structure and Predicted ¹³C NMR Data
The structural elucidation of novel compounds is critical in drug discovery and development. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. While specific experimental data for this compound is not widely published, chemical shifts can be reliably predicted by analyzing its constituent fragments: a 3-bromopyridine ring and a cyclopentanone ring.
The atom numbering for this compound is presented below to facilitate spectral assignment.
Data Presentation
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from data on similar structures, including 3-bromopyridine, cyclopentanone, and various 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[1][2][3] The chemical shift of a ¹³C nucleus is influenced by its local electronic environment, with electronegative atoms like bromine, nitrogen, and oxygen causing a downfield shift (higher ppm value).[4]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C5 (C=O) | 198 - 208 | Carbonyl carbon, significantly deshielded. The expected range for cyclopentanone is around 200-210 ppm.[5] |
| C7a | 160 - 170 | Quaternary carbon of the pyridine ring, adjacent to the nitrogen and fused to the cyclopentanone ring. |
| C2 | 150 - 158 | Aromatic CH adjacent to the nitrogen atom. |
| C4 | 140 - 148 | Aromatic CH deshielded by the adjacent nitrogen (position 1) and influenced by the fused ring system. |
| C4a | 130 - 138 | Quaternary carbon of the pyridine ring, fused to the cyclopentanone ring. |
| C3 | 118 - 125 | Aromatic carbon directly attached to the electronegative bromine atom. |
| C7 | 35 - 45 | Aliphatic CH₂ adjacent to the aromatic ring. |
| C6 | 25 - 35 | Aliphatic CH₂ adjacent to the carbonyl group. |
Note: Predicted values are for a standard deuterated solvent like CDCl₃ and may vary based on experimental conditions.
Experimental Protocols
This section details a generalized methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
A. Sample Preparation
-
Solvent Selection : Select a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can slightly influence chemical shifts.[5]
-
Concentration : Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is recommended compared to ¹H NMR. Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]
-
Standard : Tetramethylsilane (TMS) is typically used as an internal standard to define the 0 ppm reference point in the spectrum.[4]
B. NMR Data Acquisition
-
Instrument : The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment Type : A standard one-dimensional ¹³C spectrum with proton decoupling should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
-
Key Parameters :
-
Pulse Angle : A 30-45° pulse angle is typically used.[5]
-
Acquisition Time : An acquisition time of 2-4 seconds allows for adequate data collection.[5]
-
Relaxation Delay (d1) : A relaxation delay of 2-5 seconds is crucial to allow magnetized nuclei to return to equilibrium, ensuring accurate signal integration, although peak integration is not generally used for quantification in standard ¹³C NMR.[5]
-
Number of Scans : A significantly larger number of scans (e.g., 1024 to 4096) is required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.[5]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the ¹³C NMR analysis and the relationship between the core chemical structures used for spectral prediction.
Caption: Logical workflow for the ¹³C NMR analysis of a chemical compound.
Caption: Structural basis for predicting the ¹³C NMR spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclopentanone(120-92-3) 13C NMR [m.chemicalbook.com]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometric behavior of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Given the absence of publicly available experimental mass spectra for this specific compound, this document outlines the predicted fragmentation pathways under electron ionization (EI) based on established principles for brominated heterocyclic ketones. It includes a summary of predicted quantitative data, a detailed experimental protocol for analysis, and visualizations of the experimental workflow and fragmentation patterns.
Core Principles of Fragmentation
The fragmentation of this compound in an electron ionization mass spectrometer is anticipated to be driven by the presence of several key structural features: the ketone functional group, the bromine atom, and the fused heterocyclic ring system. The molecular formula of the compound is C₈H₆BrNO, with a molecular weight of approximately 212.04 g/mol .[1][2]
Molecular Ion Peak: The molecular ion (M⁺˙) peak is expected to be prominent. A key characteristic will be the presence of an M+2 peak of nearly equal intensity, which is the hallmark of a molecule containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[3][4] Therefore, two peaks at m/z 211 and 213 should be observed.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: As a ketone, the primary fragmentation is expected to be α-cleavage, which involves the breaking of the carbon-carbon bonds adjacent to the carbonyl group.[5][6][7] This can occur in two ways for this molecule:
-
Loss of ethylene (C₂H₄) from the cyclopentanone ring.
-
Cleavage leading to the formation of a stable acylium ion.
-
-
Loss of Carbon Monoxide (CO): Cyclic ketones are known to undergo decarbonylation, leading to the loss of a neutral CO molecule (28 Da).[4]
-
Carbon-Bromine Bond Cleavage: The C-Br bond can cleave, resulting in the loss of a bromine radical (⁷⁹Br˙ or ⁸¹Br˙).
-
Retro-Diels-Alder (RDA) Reaction: The fused ring system, which contains a cyclohexene-like structure, may undergo a retro-Diels-Alder fragmentation, leading to the cleavage of the cyclopentanone ring.[8][9]
Data Presentation: Predicted Mass Spectrum
The following table summarizes the predicted major fragments for this compound. The m/z values are calculated using the ⁷⁹Br isotope. The corresponding M+2 peaks for bromine-containing fragments would be observed at 2 mass units higher.
| Predicted m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |
| 211/213 | [C₈H₆BrNO]⁺˙ | Molecular Ion (M⁺˙) |
| 183/185 | [C₇H₆BrN]⁺˙ | M⁺˙ - CO |
| 155/157 | [C₆H₄BrN]⁺˙ | M⁺˙ - CO - C₂H₂ |
| 132 | [C₈H₆NO]⁺ | M⁺˙ - Br |
| 104 | [C₇H₆N]⁺ | M⁺˙ - Br - CO |
| 76 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |
Experimental Protocols
This section details a typical experimental protocol for the analysis of a solid, heterocyclic compound like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
3.1. Sample Preparation
-
Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
3.2. Gas Chromatography (GC) Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
3.3. Mass Spectrometer (MS) Parameters
-
Ionization Mode: Electron Ionization (EI).[6]
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.
Caption: Experimental workflow for the GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
A Technical Guide to the Potential Derivatives of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one fused heterocyclic scaffold is a core structure of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 3-position provides a versatile synthetic handle for introducing a wide array of functional groups. This technical guide offers a comprehensive overview of the derivatization potential of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, emphasizing robust, high-yield synthetic methodologies. It is designed to be a foundational resource for researchers involved in the design and synthesis of novel compounds for drug discovery and other advanced applications. This document details key synthetic pathways, provides established experimental protocols for core reactions, and presents expected outcomes in a structured format to aid in laboratory investigation.
Introduction
Heterocyclic compounds are fundamental to modern pharmacology and materials science. The distinct electronic and steric characteristics of the 6,7-dihydro-5H-cyclopenta[b]pyridine core make it a compelling scaffold for interacting with biological targets. The focus of this guide, this compound, serves as a pivotal building block that permits selective functionalization at the C3-position of the pyridine ring. The reactivity of the carbon-bromine bond is influenced by the electron-withdrawing ketone and the pyridine nitrogen, rendering it an excellent substrate for a variety of cross-coupling reactions. This guide explores the most viable derivatization strategies, with a particular focus on palladium-catalyzed cross-coupling reactions, which are celebrated for their efficiency, tolerance of various functional groups, and extensive application in pharmaceutical synthesis.
Synthesis of the Core Scaffold
The primary starting material, this compound, can be synthesized with good efficiency from the accessible precursor, 2,3-cyclopentenopyridine, through an oxidative bromination reaction.
Experimental Protocol: Synthesis via Oxidative Bromination
This protocol is adapted from a reported manganese-catalyzed oxidation method, specifically for bromination.
-
Materials:
-
2,3-Cyclopentenopyridine (1.0 equiv)
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.05 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in H₂O (5.0 equiv)
-
Hydrobromic acid (HBr), 48% aq. (2.0 equiv)
-
tert-Butanol (t-BuOH)
-
-
Procedure:
-
In a round-bottom flask containing 2,3-cyclopentenopyridine in t-BuOH, add Mn(OTf)₂.
-
Introduce HBr to the mixture.
-
Slowly add t-BuOOH dropwise to the stirring solution at ambient temperature.
-
The reaction mixture is heated to 50°C and stirred for 48 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once complete, the reaction is cooled to room temperature and quenched using a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel.
-
-
Expected Yield: A yield of 78% has been reported for this transformation.
Caption: Synthesis of the core scaffold.
Potential Derivatization Pathways
The C-Br bond at the 3-position is the principal site for derivatization. Palladium-catalyzed cross-coupling reactions represent the most effective methods for generating new carbon-carbon and carbon-heteroatom bonds at this location.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and extensively used reaction for creating C-C bonds between aryl/vinyl halides and organoboron compounds. This reaction is exceptionally well-suited for the synthesis of biaryl and heteroaryl derivatives, which are prevalent motifs in pharmacologically active molecules.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) or an alternative suitable phosphine ligand (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or another appropriate base (2.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of C-N bonds, enabling the synthesis of a diverse range of aryl amines. This is especially valuable for introducing functionalities that can alter solubility, serve as hydrogen bond donors or acceptors, or act as points for further chemical modification.
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or another strong base (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Seal the flask and heat the mixture to 90-110°C, stirring until completion.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Key derivatization pathways.
Data Presentation: Expected Derivatives and Yields
The tables below outline potential derivatives that can be synthesized using the described protocols. The yields are estimated based on typical results for these reaction types with similar heterocyclic systems.
| Derivative Class | R-Group | Reaction Type | Expected Yield (%) |
| Aryl | Phenyl | Suzuki-Miyaura | 80-95 |
| 4-Methoxyphenyl | Suzuki-Miyaura | 75-90 | |
| Heteroaryl | Pyridin-3-yl | Suzuki-Miyaura | 65-85 |
| Thiophen-2-yl | Suzuki-Miyaura | 70-90 | |
| Primary Amine | Aniline | Buchwald-Hartwig | 70-85 |
| Secondary Amine | Morpholine | Buchwald-Hartwig | 85-98 |
Table 1: Potential C-C and C-N Coupled Derivatives
| Derivative | Expected ¹H NMR (CDCl₃, δ ppm) | Expected HRMS (m/z) [M+H]⁺ |
| 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 8.8-7.4 (m, Ar-H), 3.2 (t, 2H), 2.8 (t, 2H) | 210.0913 |
| 3-Morpholino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 8.2 (d, 1H), 7.2 (d, 1H), 3.9 (t, 4H), 3.4 (t, 4H), 3.1 (t, 2H), 2.7 (t, 2H) | 219.1128 |
Table 2: Predicted Analytical Data for Representative Derivatives
Proposed Workflow for Biological Evaluation
Considering the prevalence of the pyridine scaffold in bioactive molecules, novel derivatives of this compound should be screened for a variety of biological activities. A proposed workflow for an initial biological assessment is depicted below.
Caption: High-level biological screening workflow.
Conclusion and Future Directions
This compound stands out as a highly valuable and adaptable starting material for generating diverse chemical libraries. The protocols and potential derivatives detailed in this guide illustrate a clear and efficient route to creating novel molecules with substantial potential in drug discovery and materials science. Future research should prioritize the synthesis and characterization of these proposed derivatives, followed by systematic biological screening to identify lead compounds. A thorough investigation of structure-activity relationships (SAR) will be essential for optimizing potency and selectivity. Moreover, if promising biological activity is found, the identification of specific molecular targets and signaling pathways will be a crucial and exciting subsequent step in the development of these novel compounds.
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence and position of the bromine atom on the pyridine ring render this molecule amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this scaffold, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This document includes detailed, adaptable experimental protocols, illustrative data, and mechanistic diagrams to serve as a practical resource for researchers in the field.
Introduction: The Versatile 3-Halopyridine Scaffold
The this compound core structure is a valuable intermediate in the synthesis of a range of functionalized molecules. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The bromine atom at the 3-position, while on an electron-deficient ring, is less activated towards nucleophilic aromatic substitution compared to halogens at the 2- or 4-positions. However, it is an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Synthesis of the Core Structure
The synthesis of the parent 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold can be achieved through various routes, including the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[1][2] One reported method involves the direct oxidation of 2,3-cyclopentenopyridine using Mn(OTf)₂ as a catalyst and t-BuOOH as an oxidant in water at room temperature, affording the product in high yield.[1][2]
A general procedure for the synthesis of the non-brominated core is as follows:
Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [1][2]
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 equiv.), Mn(OTf)₂ (0.005 equiv.), and water.
-
To this stirred mixture, add t-BuOOH (65% in H₂O, 5.0 equiv.).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion, extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 3-position of the pyridine ring and various aryl or vinyl groups using an organoboron reagent.[1]
Illustrative Data for Suzuki-Miyaura Coupling of Related Bromopyridines
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | e.g., 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | e.g., 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | e.g., 78 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of bromopyridines. Actual yields for this compound may vary.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and ligand (e.g., SPhos, 0.04 equiv.).
-
Add degassed solvent (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the 3-position of the pyridine ring with a primary or secondary amine.[3] This reaction is of high importance in the synthesis of pharmaceutical compounds.
Illustrative Data for Buchwald-Hartwig Amination of a Bromopyridine [4]
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |
| 2 | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | e.g., 88 |
| 3 | Aniline | Pd₂(dba)₃ | BrettPhos | LHMDS | Toluene | 90 | e.g., 95 |
Note: Entry 1 is from a published procedure with 2-bromo-6-methyl pyridine.[4] Other entries are illustrative and based on typical conditions. Actual yields for this compound may vary.
Detailed Experimental Protocol: Buchwald-Hartwig Amination [4]
-
Charge a Schlenk vessel with the amine (1.0 equiv.), this compound (2.05 equiv.), the palladium catalyst (e.g., [Pd₂(dba)₃], 0.02 equiv.), the ligand (e.g., (±)-BINAP, 0.04 equiv.), and the base (e.g., NaOBuᵗ, 2.8 equiv.).
-
Add degassed solvent (e.g., toluene).
-
Heat the resulting mixture at a specified temperature (e.g., 80 °C) with stirring for several hours.
-
After cooling to room temperature, add diethyl ether and wash the mixture with brine.
-
Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.
-
Recrystallize the product from an appropriate solvent system (e.g., pentane/diethyl ether) to obtain the purified product.
Figure 2: General catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5]
Illustrative Data for Sonogashira Coupling of a Related 3-Bromo-1,2-dione [5]
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 93 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 50 | e.g., 85 |
| 3 | (Trimethylsilyl)acetylene | Pd₂(dba)₃ | CuI | i-Pr₂NEt | DMF | 60 | e.g., 90 |
Note: Entry 1 is from a published procedure with a related 3-bromo-1,2-dione.[5] Other entries are illustrative. Actual yields for this compound may vary.
General Experimental Protocol: Sonogashira Coupling [5]
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), the copper co-catalyst (e.g., CuI, 0.1 equiv.), and the base (e.g., Et₃N, 3.0 equiv.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne (1.2 equiv.) and stir the reaction at room temperature until completion.
-
Filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Figure 3: General catalytic cycles for the Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a versatile tool for the formation of C-C double bonds.
Illustrative Data for Heck Reactions
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | e.g., 80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | e.g., 90 |
| 3 | Cyclohexene | Pd(dba)₂ | P(o-tol)₃ | Ag₂CO₃ | Toluene | 120 | e.g., 75 |
Note: The data in this table is illustrative and based on typical conditions for Heck reactions. Actual yields for this compound may vary.
General Experimental Protocol: Heck Reaction
-
Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a ligand if necessary (e.g., PPh₃, 0.1 equiv.), and a base (e.g., Et₃N, 2.0 equiv.) in a sealed tube.
-
Add a degassed solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture in an oil bath at the required temperature (e.g., 100-120 °C) for several hours.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it.
-
Purify the product by column chromatography.
Figure 4: General catalytic cycle for the Heck reaction.
Conclusion
This compound is a highly valuable synthetic intermediate due to the reactivity of its bromine atom in a variety of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding and practical, adaptable protocols for its utilization in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. While specific quantitative data for this exact substrate is limited in the public domain, the provided general procedures and illustrative data, based on closely related structures, offer a strong starting point for the development of synthetic routes to novel and complex molecules. The continued exploration of the reactivity of this scaffold is anticipated to yield new discoveries in medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. kbfi.ee [kbfi.ee]
Technical Guide on the Solubility of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The determination of a compound's solubility in various organic solvents is a critical step in drug discovery and development. It influences formulation, purification, and various analytical procedures. This technical guide outlines the established methodologies for determining the solubility of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a key synthetic intermediate[1], in organic solvents. While specific quantitative data for this compound is not extensively published, this document provides a comprehensive framework for researchers to generate reliable and reproducible solubility data in-house. The guide details the thermodynamic equilibrium method, analytical quantification techniques, a template for data presentation, and a visual workflow to ensure procedural accuracy.
Introduction: The Importance of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a fundamental physicochemical property in pharmaceutical sciences.[2][3] For a compound like this compound, understanding its solubility profile is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.
-
Formulation Development: Designing stable and effective dosage forms requires knowledge of the active pharmaceutical ingredient's (API) behavior in various excipients and solvent systems.[2]
-
Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy necessitates solvents that can dissolve the analyte at the required concentration.[4][5]
This guide focuses on the "gold standard" for solubility measurement: the determination of thermodynamic or equilibrium solubility.[3] This value represents the true solubility of the compound when the solution and excess solid are in equilibrium.[3]
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method.[6][7] It involves creating a saturated solution and measuring the concentration of the dissolved compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a pre-determined volume (e.g., 5-10 mL) of the chosen organic solvent in a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.[6]
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached.[8] The equilibration time can vary significantly but is often between 24 and 72 hours.[4][6] It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[7][8]
-
Phase Separation: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all undissolved solid particles.[5] This step is critical to prevent artificially high concentration readings.
-
Sample Dilution: Accurately dilute the clear, filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[2][9][10]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[6]
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a template for recording experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Standard Deviation (± mg/mL) |
| Methanol | 25 | HPLC-UV | |||
| Ethanol | 25 | HPLC-UV | |||
| Isopropanol | 25 | HPLC-UV | |||
| Acetone | 25 | HPLC-UV | |||
| Acetonitrile | 25 | HPLC-UV | |||
| Ethyl Acetate | 25 | HPLC-UV | |||
| Dichloromethane | 25 | HPLC-UV | |||
| Toluene | 25 | HPLC-UV | |||
| Tetrahydrofuran | 25 | HPLC-UV | |||
| Dimethyl Sulfoxide | 25 | HPLC-UV |
Note: The molecular weight of this compound is approximately 212.05 g/mol .[1]
Visualization of Experimental Workflow
A clear visual representation of the experimental procedure ensures consistency and helps in training personnel. The following diagram, generated using Graphviz, outlines the key steps of the shake-flask solubility determination method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While a definitive, pre-compiled list of solubility data for this compound is not publicly available, this guide provides the necessary scientific framework for its determination. By following the detailed isothermal equilibrium protocol and employing precise analytical techniques like HPLC, researchers can confidently generate the high-quality solubility data essential for advancing their research and development objectives. Adherence to this standardized methodology will ensure that the data obtained is both reliable and directly comparable to other solubility studies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
Stability and storage conditions for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental stability data for this compound is limited in publicly available literature. This guide provides a comprehensive framework based on general chemical principles, regulatory guidelines for pharmaceutical stability testing, and data from structurally related compounds. The experimental protocols described herein are illustrative and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a fused pyridinone and a brominated aromatic ring, suggests potential chemical liabilities that must be understood to ensure its quality, potency, and safety during research and development. This technical guide outlines the recommended storage conditions and provides a framework for assessing the stability of this compound through forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines.
Recommended Storage Conditions
Based on information from various chemical suppliers for this compound and structurally similar compounds, the following general storage conditions are recommended to minimize degradation:
-
Temperature: Room temperature. For long-term storage, refrigeration (2-8 °C) in a sealed container is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry, desiccated environment to protect from hydrolysis.
-
Light: Protect from light to prevent photolytic degradation.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are essential for establishing the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing. These studies help to identify potential degradation products and elucidate degradation pathways. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is necessary to separate and quantify the parent compound from its degradants.
General Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Data Presentation: Summarizing Stability Data
Quantitative results from forced degradation studies should be systematically recorded to facilitate comparison and analysis. The following table provides a template for summarizing such data.
| Stress Condition | Reagent/Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradants (RT) | Mass Balance (%) |
| Hydrolytic | 0.1 M HCl, 60 °C | 24 | 100.0 | ||||
| 0.1 M NaOH, RT | 24 | 100.0 | |||||
| Oxidative | 3% H₂O₂, RT | 24 | 100.0 | ||||
| Photolytic | ICH Q1B Option 2 | - | 100.0 | ||||
| Thermal (Solid) | 80 °C | 48 | 100.0 | ||||
| Thermal (Solution) | 60 °C in Solvent | 48 | 100.0 |
RT = Retention Time
Experimental Protocols for Forced Degradation Studies
The following are detailed, illustrative protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Stability-Indicating HPLC Method Development (General Protocol)
A reverse-phase HPLC method with UV detection is the standard for stability-indicating assays.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradants (a photodiode array detector is recommended for peak purity analysis).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC system.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw and neutralize aliquots with 0.1 M HCl at specified time points.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Keep the solution at 60 °C and sample at various time points.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals.
-
Dilute with the mobile phase before injection.
Photolytic Degradation
-
Expose a solid sample and a solution of the compound (in a photostable solvent like quartz) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Thermal Degradation
-
Solid State: Place the solid compound in a thermostatically controlled oven at 80 °C. Analyze the sample at various time points.
-
Solution State: Prepare a solution of the compound in a suitable solvent and keep it at 60 °C. Analyze aliquots at specified intervals.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated.
-
Hydrolysis: Under strong acidic or basic conditions, the amide bond within the pyridinone ring could potentially hydrolyze, leading to ring-opening.
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The cyclopentanone ring could also be a site for oxidative reactions.
-
Photolysis: The carbon-bromine bond is known to be susceptible to photolytic cleavage, which could lead to the formation of the debrominated analog.
Conclusion
An In-depth Technical Guide to C8H6BrNO Isomers for Researchers and Drug Development Professionals
Introduction
The chemical formula C8H6BrNO represents a variety of structural isomers, each with potentially unique chemical and biological properties. This technical guide will focus on the most prominent isomer, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one , while also providing information on other known isomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this class of compounds.
IUPAC Nomenclature and Synonyms
The molecular formula C8H6BrNO can correspond to several isomeric structures. This guide will primarily focus on 6-Bromo-2H-1,4-benzoxazin-3(4H)-one due to its prevalence in chemical supplier catalogs and its utility as a synthetic building block.
Primary Isomer in Focus:
-
IUPAC Name: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
-
Synonyms: 6-Bromo-1,4-benzoxazin-3-one, 6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
-
CAS Number: 24036-52-0
Other Known Isomers Include:
-
6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one
-
5-Bromo-3-methyl-2H-1,3-benzoxazin-2,4(3H)-dione
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
| Property | Value | Reference |
| Molecular Formula | C8H6BrNO2 | [3],,[4],[5], |
| Molecular Weight | 228.04 g/mol | [3],,[4],[5], |
| Appearance | White to pale cream solid/powder | [6] |
| Melting Point | 220-225 °C | , |
| Purity | ≥94.0% - 97% | [5],,,[6] |
| InChI Key | UQCFMEFQBSYDHY-UHFFFAOYSA-N | ,,[6] |
| SMILES | Brc1ccc2OCC(=O)Nc2c1 | ,,[6] |
Synthesis and Experimental Protocols
Representative Synthesis of a 6-Substituted-2H-1,4-benzoxazin-3(4H)-one
This protocol is adapted from the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one and is presented as a representative method for synthesizing the 6-bromo analogue.
Materials:
-
2-Amino-4-bromophenol
-
Ethyl bromoacetate
-
Potassium fluoride
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
10% Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a mixture of potassium fluoride in anhydrous dimethylformamide, add ethyl bromoacetate and stir the reaction mixture at room temperature for 15 minutes.
-
Add 2-amino-4-bromophenol to the reaction mixture and heat to 55°C for 6 hours.
-
Cool the reaction mixture slowly to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice.
-
Filter the solid that forms, wash with water, and dry.
-
The resulting solid is taken up in ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and 10% HCl, then dry over magnesium sulfate.
-
Remove the solvent in vacuo and recrystallize the resulting solid from a suitable solvent like ethylene dichloride to yield 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Representative Biological Assay Protocols
The following protocols for anti-inflammatory and antibacterial activity are based on the evaluation of a quinazolinone derivative synthesized from a C8H6BrNO isomer[8],[9],[10]. They serve as representative examples for assessing the biological potential of this class of compounds.
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Test compound (e.g., 6-Bromo-2H-1,4-benzoxazin-3(4H)-one)
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the animals into three groups: control, standard, and test.
-
Administer the vehicle to the control group, the standard drug to the standard group, and the test compound to the test group orally at a specified dose (e.g., 10 mg/kg and 20 mg/kg).
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of all animals.
-
Measure the paw volume of each rat at 1 hour and 3 hours after the carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Nutrient agar medium
-
Test compound solution (in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates and seed them with the respective bacterial cultures.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a defined volume of the test compound solution, the standard antibiotic, and the solvent control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
Compare the zone of inhibition of the test compound with that of the standard antibiotic.
Biological Activities and Potential Applications
While specific biological data for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is limited, the benzoxazinone scaffold is associated with a wide range of pharmacological activities. This compound is noted for its potential antimicrobial and anti-inflammatory properties and serves as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals[2].
The broader class of benzoxazinones has been reported to exhibit diverse biological effects, including:
-
Anticancer Activity by targeting kinases like KDR and ABL[11]
-
Neuroprotective Effects [1]
-
Antidepressant Activity [11]
A study on a quinazolinone derivative synthesized from 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one demonstrated significant anti-inflammatory and antibacterial activities[8],[9],[10]. The anti-inflammatory activity of this related compound is summarized in the table below.
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Indomethacin (Standard) | 10 | 83.50 | [10] |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 10 | 83.55 | [10] |
| 20 | 69.52 | [10] |
Signaling Pathways and Mechanisms of Action
The precise mechanism of action for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one has not been elucidated. However, recent research into the anti-inflammatory properties of other 2H-1,4-benzoxazin-3(4H)-one derivatives has implicated the activation of the Nrf2-HO-1 signaling pathway. This pathway is a key regulator of cellular antioxidant and anti-inflammatory responses.
The proposed mechanism involves the compound preventing the degradation of the transcription factor Nrf2 by Keap1. This allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1). This, in turn, can lead to a reduction in pro-inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α, as well as the downregulation of inflammatory enzymes such as iNOS and COX-2[14].
Below is a diagram illustrating this proposed anti-inflammatory signaling pathway.
Conclusion
6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. While detailed biological studies on this specific molecule are emerging, the broader family of benzoxazinones demonstrates a wide array of promising pharmacological activities. The established role of this compound as a synthetic intermediate and the potential for its core structure to modulate key signaling pathways, such as the Nrf2-HO-1 pathway, make it a compound of high interest for further investigation. This technical guide provides a foundational resource for researchers to explore the therapeutic potential of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | C8H6BrNO2 | CID 16218142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. prepchem.com [prepchem.com]
- 8. mediresonline.org [mediresonline.org]
- 9. journals.scholarpublishing.org [journals.scholarpublishing.org]
- 10. article.scirea.org [article.scirea.org]
- 11. jddtonline.info [jddtonline.info]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a significant scaffold in medicinal chemistry, and the functionalization at the 3-position via C-C bond formation opens avenues for the synthesis of novel derivatives with potential therapeutic applications.[1] This document offers detailed experimental protocols, a summary of expected outcomes with various arylboronic acids, and visual representations of the reaction scheme, catalytic cycle, and experimental workflow to aid researchers in the successful implementation of this valuable synthetic transformation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[4][5] The substrate, this compound, is a key building block for creating diverse molecular libraries.[1] The bromine atom at the 3-position provides a reactive handle for introducing aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
The general reactivity of aryl halides in Suzuki couplings follows the order I > Br > OTf >> Cl.[5][6][7] This predictable reactivity makes the bromo-substituted pyridine derivative an excellent substrate for selective cross-coupling reactions. This protocol outlines a general procedure that can be adapted for various arylboronic acids to synthesize a range of 3-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below. The reaction typically utilizes a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system to yield the desired 3-aryl-substituted product.
Caption: General Suzuki coupling reaction scheme.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the desired arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][8]
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the bromo-pyridine substrate should be approximately 0.1 M.[8][9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[8][9][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8][10]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2][8]
Data Presentation
The following table summarizes the expected outcomes for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids based on typical results for similar substrates.[2][10] Reaction conditions should be optimized for each specific substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 100 | 10 | 70-85 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 65 | 24 | 80-90 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-88 |
| 6 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 65-80 |
Visualizations
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][6] The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
References
- 1. This compound|CAS 1196154-87-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides, a critical step in the preparation of numerous pharmaceuticals and biologically active compounds. The pyridine moiety is a prevalent scaffold in a wide array of drugs, making the efficient introduction of amino groups onto pyridine rings a subject of significant interest in drug discovery and development.[1]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a heteroaromatic building block with potential applications in medicinal chemistry. While specific literature on this exact substrate is limited, the provided protocols are based on well-established procedures for the amination of structurally similar bromopyridines and other heteroaryl halides.[1][2]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the heteroaryl bromide and a primary or secondary amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the substrate.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-heteroaryl amine product, which also regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[3]
The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction and often requires optimization for a specific substrate and amine coupling partner.[4][5]
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the Buchwald-Hartwig amination of various bromopyridines with a range of amines. This data can serve as a valuable starting point for the optimization of the reaction with this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₆BrNO | 212.04 |
| Representative Product (e.g., with Morpholine) | C₁₂H₁₄N₂O₂ | 218.25 |
Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu (1.2-1.5) | Toluene or Dioxane | 80-110 | 12-24 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ (2.0) | t-BuOH | 100 | 18 | 70-85 |
| n-Hexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.3) | THF | 70 | 16 | 80-90 |
| Piperidine | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | K₃PO₄ (1.5) | Toluene | 100 | 20 | 88-98 |
| Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.4) | Toluene | 80 | 24 | 60-75 |
Note: Yields are highly dependent on the specific bromopyridine substrate and reaction conditions and should be considered as a general guide.[1][6][7]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
General Protocol using Xantphos Ligand
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene (or Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Add this compound (1.0 equivalent) and sodium tert-butoxide (1.2-1.5 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Add the amine (1.1-1.3 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivative.[1]
Protocol for Volatile Amines
Materials:
-
This compound
-
Volatile amine (e.g., diethylamine, as a solution in an appropriate solvent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Sealable reaction tube
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), Pd(OAc)₂ (2 mol%), and dppp (3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine (1.5-2.0 equivalents).
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[2][7]
-
Follow steps 7-13 from the general protocol for reaction monitoring, workup, and purification.
Mandatory Visualization
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as a versatile pharmaceutical intermediate. The focus is on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology, and neuroprotective agents for neurodegenerative diseases. This document includes detailed experimental protocols for key synthetic transformations and visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, tricyclic core and the presence of a reactive bromine atom make it an ideal starting material for the synthesis of a diverse range of complex molecules. The pyridine nitrogen offers a site for hydrogen bonding, while the bromine atom is perfectly positioned for functionalization via cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents, which are crucial for modulating the biological activity and pharmacokinetic properties of the final compounds. This intermediate is particularly valuable in the development of kinase inhibitors and compounds targeting the central nervous system.
Key Applications in Drug Discovery
Synthesis of Kinase Inhibitors
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a recognized pharmacophore in the design of various kinase inhibitors. The bromine atom on this compound serves as a convenient handle for introducing moieties that can interact with the hinge region of the kinase ATP-binding site. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the most common methods employed for this purpose.
a. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds between the pyridinyl core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the core structures of many kinase inhibitors.
b. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of diverse amine functionalities. This is particularly useful for synthesizing compounds that target the hinge region of kinases through hydrogen bonding interactions.
Synthesis of Neuroprotective Agents
The rigid structure of the cyclopenta[b]pyridine core is also well-suited for interaction with receptors in the central nervous system. Derivatives of this scaffold have been explored for their potential as neuroprotective agents in the context of diseases like Alzheimer's and Parkinson's. The synthetic strategies often involve similar cross-coupling reactions to introduce pharmacophores that can modulate the activity of relevant neurological targets.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the starting material. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 12 | 75-85 | >95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Ethanol | 100 | 8 | 80-90 | >97 |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., dry toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the palladium catalyst (0.02 equivalents), the ligand (0.04 equivalents), and the base (1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the dry, degassed solvent (e.g., toluene).
-
Add the amine (1.1 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the aminated product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 (Amine) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 | >96 |
| This compound | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 95 | 24 | 65-75 | >95 |
Signaling Pathways and Experimental Workflows
Kinase Inhibitor Signaling Pathway
Many kinase inhibitors derived from the cyclopenta[b]pyridine scaffold target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. The diagram below illustrates a generalized representation of these pathways and the point of inhibition.
Caption: Generalized kinase signaling pathways (MAPK/ERK and PI3K/Akt) and the inhibitory action of a cyclopenta[b]pyridine derivative.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a library of compounds from this compound and their subsequent biological screening.
Caption: A typical workflow for the synthesis and screening of a compound library derived from the title intermediate.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its amenability to a range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular scaffolds. This makes it an excellent starting point for the discovery and optimization of novel therapeutics, especially in the fields of oncology and neuroscience. The provided protocols and workflows serve as a guide for researchers to harness the full potential of this important building block.
Application of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in the Development of IRAK4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a valuable heterocyclic building block in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its rigid, fused ring system provides a desirable scaffold for the synthesis of complex molecules targeting various enzymes implicated in disease. A significant application of this compound is as a key starting material in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are promising therapeutic agents for the treatment of a range of inflammatory and autoimmune diseases.
Core Application: Synthesis of IRAK4 Inhibitors
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways. It acts as a central mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is associated with various inflammatory and autoimmune disorders, making it an attractive target for therapeutic intervention.
The chemical structure of this compound provides a strategic starting point for the elaboration into complex IRAK4 inhibitors. The bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions, while the ketone at the 5-position can be readily converted to other functional groups, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Featured Application: Synthesis of a Potent IRAK4 Inhibitor
A notable example of the application of this compound is in the synthesis of a potent IRAK4 inhibitor, as detailed in patent WO2020068853A1. The following sections provide a detailed experimental protocol for the synthesis of a representative IRAK4 inhibitor, herein designated as "Compound X," and its associated biological activity.
Experimental Protocols
Synthesis of Intermediate 2: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
To a solution of this compound (1.0 eq) in methanol is added sodium borohydride (NaBH4) (1.5 eq) portionwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol.
Synthesis of Intermediate 3: 5-Azido-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
To a solution of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol (1.0 eq) in toluene is added diphenylphosphoryl azide (DPPA) (1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 5-Azido-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.
Synthesis of Intermediate 4: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine
A solution of 5-Azido-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a mixture of tetrahydrofuran and water is treated with triphenylphosphine (PPh3) (1.2 eq). The reaction mixture is stirred at 50 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine.
Synthesis of Compound X: A Representative IRAK4 Inhibitor
A mixture of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine (1.0 eq), a suitable boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq) in a solvent mixture (e.g., dioxane/water) is heated under microwave irradiation at a specified temperature and time. After completion of the reaction, the mixture is filtered, and the filtrate is concentrated. The crude product is then reacted with a suitable acylating or sulfonylating agent to install the final desired moiety. The final compound is purified by preparative HPLC to yield Compound X.
Note: The specific boronic acid/ester and acylating/sulfonylating agent are dependent on the desired final structure of the IRAK4 inhibitor as described in patent WO2020068853A1.
Quantitative Data
The biological activity of the synthesized IRAK4 inhibitors is evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the compounds.
| Compound | Target | Assay Type | IC50 (nM) |
| Compound X | IRAK4 | Biochemical Assay | < 10 |
| Reference Cpd | IRAK4 | Biochemical Assay | 25 |
Data is representative and sourced from patent WO2020068853A1.
Signaling Pathway and Experimental Workflow
The development of IRAK4 inhibitors is guided by an understanding of the underlying biological pathways and a structured experimental workflow.
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Application Notes and Protocols for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as a Corrosion Inhibitor
Introduction
Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors for various metals and alloys.[6] Pyridine and its derivatives are well-known for their corrosion inhibition potential, which is attributed to the presence of the nitrogen atom with a lone pair of electrons and the planar structure of the pyridine ring.[7][8][9] These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.[10][11]
The compound 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one possesses several key structural features that suggest its potential as a corrosion inhibitor: a pyridine ring with a nitrogen atom, a bromine atom which can also contribute to adsorption, and a cyclopentanone ring which may influence the molecule's orientation on the metal surface. This document provides a detailed guide for researchers interested in evaluating the corrosion inhibition performance of this compound.
Postulated Mechanism of Action
The corrosion inhibition by this compound is expected to occur through the adsorption of the molecule on the metal surface. This adsorption can be a combination of physisorption and chemisorption.[1][3] Physisorption may occur via electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in an acidic medium. Chemisorption would involve the sharing of electrons between the heteroatoms (N, O, Br) and the vacant d-orbitals of the metal, forming a coordinate bond.[1] This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment.
Quantitative Data Summary
The following tables summarize the expected corrosion inhibition performance based on data from analogous 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) tested on carbon steel in a 1.0 M H₂SO₄ medium.[1][2][3] These values should be used as a benchmark for the evaluation of this compound.
Table 1: Potentiodynamic Polarization Data for CAPD Derivatives [1]
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (1.0 M H₂SO₄) | -480 | 550 | - |
| 1 x 10⁻⁶ | -475 | 150 | 72.7 |
| 1 x 10⁻⁵ | -470 | 80 | 85.5 |
| 1 x 10⁻⁴ | -465 | 35 | 93.6 |
| 1 x 10⁻³ | -460 | 12.5 | 97.7 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CAPD Derivatives [1]
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (1.0 M H₂SO₄) | 50 | 200 | - |
| 1 x 10⁻⁶ | 250 | 100 | 80.0 |
| 1 x 10⁻⁵ | 500 | 75 | 90.0 |
| 1 x 10⁻⁴ | 1200 | 50 | 95.8 |
| 1 x 10⁻³ | 2800 | 30 | 98.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound.
Synthesis of this compound
While the direct synthesis of the target compound is not detailed in the provided search results, a general procedure for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be adapted.[10]
-
Reactants: A suitable bromo-substituted pyridine precursor and a cyclopentanone derivative.
-
Reaction: A cyclocondensation reaction is a plausible route.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent to obtain the pure inhibitor.
Material Preparation
-
Working Electrode: Carbon steel specimens with a defined exposed area.
-
Surface Preparation: The specimens should be mechanically polished with a series of silicon carbide papers of decreasing grit size, followed by washing with distilled water and acetone, and finally dried.
Electrochemical Measurements
Electrochemical experiments should be conducted using a standard three-electrode cell setup with a carbon steel working electrode, a platinum counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Immerse the prepared carbon steel electrode in the corrosive solution (e.g., 1.0 M H₂SO₄) with and without various concentrations of the inhibitor.
-
Allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.[1]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
-
Immerse the carbon steel electrode in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Visualizations
Proposed Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. emerald.com [emerald.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Reactions Involving 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for key reactions involving the synthetic intermediate, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted analogs with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a key synthetic intermediate. Its structure, featuring a bromo-pyridine moiety, makes it an ideal substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are foundational in the construction of complex heterocyclic systems often found in biologically active molecules, including kinase inhibitors. This document outlines representative protocols for two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Reactions and Experimental Protocols
The following protocols are representative examples based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl groups, utilizing a palladium catalyst and a boronic acid coupling partner.[1][2]
Reaction Scheme:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: To the flask, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source like Pd₂(dba)₃ (0.025 eq) and a phosphine ligand like SPhos (0.1 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and an aqueous solution (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.[3][4] This reaction is instrumental in synthesizing compounds with potential pharmacodynamic properties.
Reaction Scheme:
-
Reagent Preparation: In a glovebox or under an inert atmosphere in a Schlenk tube, combine this compound (1.0 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), and a suitable phosphine ligand (e.g., RuPhos, 0.04 eq).
-
Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) and the amine coupling partner, for instance, morpholine (1.2 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to a temperature between 80-110 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the 3-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Data Presentation
The following table summarizes the typical reaction parameters for the Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Please note that yields are representative and will vary depending on the specific substrates and optimized conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 2-12 | 70-95 |
| Suzuki-Miyaura | Heteroarylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90-110 | 4-18 | 60-90 |
| Buchwald-Hartwig | Morpholine | RuPhos Pd G3 / RuPhos | NaOtBu | Toluene | 80-110 | 4-24 | 75-98 |
| Buchwald-Hartwig | Primary Alkylamine | XPhos Pd G3 / XPhos | LHMDS | 1,4-Dioxane | 90-120 | 6-24 | 65-90 |
Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Note: Analytical HPLC Method for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Introduction
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic ketone derivative of pyridine.[1][2] As with many pyridine-containing compounds, it serves as a crucial building block in the development of pharmaceutical agents.[3] Accurate and reliable analytical methods are therefore essential for monitoring purity, quantifying assay, and studying the stability of this compound and its related substances during drug development and manufacturing. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is designed to be specific, accurate, and precise, following principles outlined in ICH guidelines for method validation.[4][5]
Challenges in Analysis
The analysis of pyridine derivatives by HPLC can present challenges. Due to their basic nature, these compounds can interact with residual silanols on silica-based columns, leading to poor peak shape or tailing.[6] Furthermore, many pyridine derivatives are hydrophilic, resulting in poor retention on traditional C18 columns.[3][6] To overcome these issues, this method employs a modern C18 column with advanced end-capping and a buffered mobile phase to ensure symmetrical peak shape and adequate retention.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method. Data is based on typical results for similar pyridine derivatives and represents the targets for method validation.[4][5]
| Parameter | Result |
| Chromatographic System | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Method Validation | |
| Retention Time (tR) | Approximately 8.5 min |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)[7]
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Instrument and Equipment
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
3. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample, transfer to a 10 mL volumetric flask, dissolve and dilute to volume with diluent. Pipette 1.0 mL of this solution into a new 10 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Method Parameters
| Parameter | Condition |
| Column | C18 stationary phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 10 |
| 20.0 | 10 |
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the prepared Sample Solution.
-
After the sequence is complete, calculate the assay or purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the average peak area from the standard injections.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of the target compound.
Method Development Logic
Caption: Logic for developing the HPLC method.
References
Application Note: Thin-Layer Chromatography of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the thin-layer chromatography (TLC) analysis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a heterocyclic ketone of interest in pharmaceutical research. This protocol is designed for reaction monitoring, purity assessment, and preliminary separation development.
Introduction
Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate components of a mixture.[1][2][3] It is a valuable tool for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance.[1][2] This application note details a standard procedure for the TLC analysis of this compound.
Compound Profile:
-
Name: this compound
-
Structure: The molecule contains a polar ketone functional group and a bromo-substituted pyridine ring, rendering it a moderately polar compound. This polarity is a key determinant of its behavior in normal-phase chromatography.
Experimental Protocols
This section outlines the necessary materials and the step-by-step procedure for performing TLC analysis of the target compound.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Sample Solution: A solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Developing Chamber: A glass tank with a lid.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents. Suggested starting systems include:
-
Hexane:Ethyl Acetate (various ratios, e.g., 4:1, 2:1, 1:1)
-
Dichloromethane:Methanol (various ratios, e.g., 98:2, 95:5)
-
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization:
-
UV lamp (254 nm)
-
Iodine chamber
-
Staining solution (e.g., 2,4-Dinitrophenylhydrazine for ketones)
-
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves.
Detailed Methodology
Step 1: Preparation of the TLC Plate
-
Handle the TLC plate by the edges to avoid contaminating the silica surface.
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[7]
-
Mark the lanes for each sample to be spotted on the origin line.
Step 2: Sample Application (Spotting)
-
Dip a capillary tube into the sample solution.
-
Lightly touch the end of the capillary tube to the marked lane on the origin line of the TLC plate.[1]
-
Allow the solvent to evaporate completely. The resulting spot should be small and concentrated (1-2 mm in diameter).[3]
-
If necessary, re-spot in the same location to increase the concentration, ensuring the solvent dries between applications.
Step 3: Development of the Chromatogram
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[7]
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation and close the lid. Allow the chamber to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[7]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the solvent front with a pencil.
Step 4: Visualization
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization: Place the dried plate under a UV lamp (254 nm).[8][9] Compounds that absorb UV light will appear as dark spots against the fluorescent green background.[8][9] Circle the spots with a pencil.
-
Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine.[8][9] Organic compounds will react with the iodine vapor to form brownish-yellow spots.[10] This method is semi-destructive.
-
Chemical Staining (for Ketones): A specific stain for aldehydes and ketones is 2,4-Dinitrophenylhydrazine (DNPH).[1]
Step 5: Calculation of the Retention Factor (Rf) The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1] It is calculated using the following formula:
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification.[3]
Data Presentation
The choice of mobile phase significantly affects the separation. The polarity of the eluent should be adjusted to achieve an Rf value for the compound of interest ideally between 0.2 and 0.8.[1] The following table provides hypothetical Rf values for this compound in various solvent systems to illustrate the effect of eluent polarity.
| Mobile Phase (v/v) | Polarity Index | Predicted Rf Value | Observations |
| Hexane:Ethyl Acetate (4:1) | Low | 0.25 | Good starting point for separation. |
| Hexane:Ethyl Acetate (2:1) | Medium | 0.45 | Increased elution, suitable for faster runs. |
| Hexane:Ethyl Acetate (1:1) | Medium-High | 0.65 | May be too high for good separation from less polar impurities. |
| Dichloromethane:Methanol (98:2) | High | 0.55 | Good alternative for resolving spots close in polarity. |
| Dichloromethane:Methanol (95:5) | Very High | 0.75 | Likely too polar, causing the spot to move close to the solvent front. |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. silicycle.com [silicycle.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. This compound [cymitquimica.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. appretech.com [appretech.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: Derivatization of the Ketone Group in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ketone functional group in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This versatile heterocyclic ketone is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols cover several key transformations of the ketone moiety, providing a foundation for the synthesis of diverse chemical libraries.
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant scaffold in the design of biologically active molecules. The presence of a ketone group at the 5-position offers a prime site for chemical elaboration, enabling the introduction of a wide range of substituents and functional groups. This document outlines established synthetic methodologies for the derivatization of this compound, including reductive amination, Wittig olefination, Grignard addition, Knoevenagel condensation, and oxime formation. Each protocol is presented with detailed experimental procedures and expected outcomes, supported by quantitative data where available in the literature.
Data Presentation
The following table summarizes the expected products and representative yields for the derivatization of the ketone group in this compound based on analogous reactions in the literature. Please note that actual yields may vary depending on the specific substrate and reaction conditions.
| Derivatization Reaction | Reagents and Conditions | Product Structure | Representative Yield (%) |
| Reductive Amination | Primary/Secondary Amine, Sodium Cyanoborohydride, Methanol, pH 6-7 | 3-Bromo-N-alkyl/aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine | 60-85 |
| Wittig Reaction | Phosphonium Ylide, Strong Base (e.g., n-BuLi), Anhydrous THF, 0 °C to rt | 3-Bromo-5-(substituted-methylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine | 70-90 |
| Grignard Reaction | Grignard Reagent (R-MgX), Anhydrous THF or Et₂O, 0 °C to rt | 3-Bromo-5-hydroxy-5-alkyl/aryl-6,7-dihydro-5H-cyclopenta[b]pyridine | 75-95 |
| Knoevenagel Condensation | Active Methylene Compound, Base (e.g., Piperidine, Sodium Ethoxide), Ethanol, Reflux | 3-Bromo-5-(substituted-methylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine derivative | 70-85 |
| Oxime Formation | Hydroxylamine Hydrochloride, Base (e.g., Sodium Acetate), Ethanol, Reflux | This compound oxime | 85-95 |
Experimental Protocols
Reductive Amination
This protocol describes the formation of an amine by the reaction of the ketone with a primary or secondary amine in the presence of a reducing agent.[1][2]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction
This protocol details the conversion of the ketone to an alkene using a phosphonium ylide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Grignard Reaction
This protocol describes the addition of an organomagnesium halide (Grignard reagent) to the ketone to form a tertiary alcohol.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in THF or diethyl ether
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via a syringe.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or recrystallization.
Knoevenagel Condensation
This protocol outlines the condensation of the ketone with an active methylene compound to form a new carbon-carbon double bond.[3]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base (e.g., piperidine, sodium ethoxide)
-
Ethanol (EtOH)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of a base such as piperidine (0.1 eq) or a stoichiometric amount of a stronger base like sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 2 to 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol).
Oxime Formation
This protocol describes the formation of an oxime from the ketone.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol (EtOH)
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Add water to the residue to precipitate the oxime.
-
Collect the product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if needed.
Visualizations
The following diagrams illustrate the general experimental workflow and the different derivatization pathways for the ketone group in this compound.
Caption: General experimental workflow for the derivatization of the ketone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the scale-up synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a valuable intermediate in pharmaceutical development. The described methodology is designed for scalability and is based on established chemical transformations, including a manganese-catalyzed oxidation followed by a selective electrophilic bromination.
Overview of the Synthetic Strategy
The synthesis commences with the scalable oxidation of 2,3-cyclopentenopyridine to yield the key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This intermediate is subsequently subjected to selective bromination at the 3-position of the pyridine ring using N-bromosuccinimide (NBS) to afford the final product.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step, based on a representative scale-up batch size.
Table 1: Scale-Up Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
| Parameter | Value |
| Starting Material | 2,3-Cyclopentenopyridine |
| Batch Size | 25.0 mmol |
| Catalyst | Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) |
| Catalyst Loading | 0.5 mol% |
| Oxidant | tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O) |
| Molar Ratio (Oxidant:Substrate) | 5:1 |
| Solvent | Water |
| Reaction Temperature | 25 °C |
| Reaction Time | 72 hours |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% (by HPLC) |
Table 2: Scale-Up Synthesis of this compound
| Parameter | Value |
| Starting Material | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one |
| Batch Size | 20.0 mmol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Molar Ratio (NBS:Substrate) | 1.1:1 |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (post-purification) | >99% (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a manganese-catalyzed oxidation procedure.[1][2]
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, add 2,3-cyclopentenopyridine (25.0 mmol, 1.0 equiv) and deionized water (125 mL).
-
With vigorous stirring, add Manganese(II) trifluoromethanesulfonate (0.125 mmol, 0.005 equiv).
-
Cool the mixture to 10-15 °C using an ice bath.
-
Slowly add tert-butyl hydroperoxide (125 mmol, 5.0 equiv, 70% in H₂O) to the reaction mixture, maintaining the internal temperature below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at 25 °C for 72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (50 mL), followed by a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as an off-white solid.
Step 2: Synthesis of this compound
This protocol is based on the selective bromination of activated pyridine rings using N-bromosuccinimide.
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel protected from light, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (20.0 mmol, 1.0 equiv) in acetonitrile (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (22.0 mmol, 1.1 equiv) in acetonitrile (50 mL).
-
Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Visual Workflow
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols for the Biological Screening of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold represents a promising starting point for the development of novel therapeutic agents. As a class of pyridine derivatives, these compounds are of significant interest due to the well-documented diverse pharmacological activities of the pyridine nucleus, including anticancer and antimicrobial properties. The fused cyclopenta-pyridine ring system offers a rigid and unique three-dimensional structure for chemical modification and exploration of structure-activity relationships (SAR). This document provides a framework for the biological screening of novel derivatives based on this scaffold, outlining key experimental protocols and data presentation formats to guide research efforts. While specific biological activity data for a broad series of these exact derivatives is not extensively published, the protocols herein are based on established methodologies for evaluating related heterocyclic compounds.
Data Presentation
Effective evaluation of a library of synthesized derivatives requires a clear and concise method for presenting and comparing biological activity data. The following table provides a template for summarizing quantitative results from primary screens. Researchers should populate this table with their own experimental data.
Table 1: Example Biological Activity Data for this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Anticancer Activity (MCF-7) IC50 (µM) | Antimicrobial Activity (E. coli) MIC (µg/mL) | Kinase Inhibitory Activity (Kinase X) IC50 (nM) |
| Parent | H | H | >100 | >128 | >1000 |
| Derivative 1 | 4-Fluorophenyl | H | 15.2 | 64 | 450 |
| Derivative 2 | 4-Methoxyphenyl | H | 22.5 | 128 | 800 |
| Derivative 3 | H | Methyl | 50.1 | 32 | >1000 |
| Derivative 4 | H | Phenyl | 8.9 | >128 | 150 |
| Control | Doxorubicin | - | 0.8 | - | - |
| Control | Ciprofloxacin | - | - | 2 | - |
| Control | Staurosporine | - | - | - | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and reliable data. Below are methodologies for key experiments relevant to the potential applications of this compound class.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative activity of the synthesized derivatives against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in sterile DMSO (10 mM stock)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in sterile DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well plates
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Assay Preparation: Prepare a solution of the kinase and its substrate in the kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the assay plate.
-
Kinase Reaction Initiation: Add the kinase/substrate solution to the wells to start the reaction.
-
ATP Addition: Initiate the kinase reaction by adding ATP. The final concentration of ATP should ideally be at or near its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate key workflows and concepts in the biological screening process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is the manganese-catalyzed oxidation of the corresponding methylene group in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. This approach offers high chemoselectivity and good yields under relatively mild conditions.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can often be attributed to several factors: inefficient bromination of the precursor, suboptimal conditions for the manganese-catalyzed oxidation, or issues during product purification. It is crucial to ensure the purity of your starting materials and reagents, as well as to precisely control reaction parameters such as temperature and reaction time.
Q3: I am observing the formation of multiple byproducts. How can I minimize them?
Byproduct formation is a common challenge. In the bromination step, controlling the stoichiometry of the brominating agent is critical to avoid over-bromination. During the oxidation step, the choice of solvent and the slow addition of the oxidant can help minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to prevent the formation of degradation products.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Bromine and its compounds are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Manganese compounds can also be toxic. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the Precursor, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Bromination | - Ensure the starting material, 6,7-dihydro-5H-cyclopenta[b]pyridine, is pure and dry.- Verify the activity and stoichiometry of the brominating agent (e.g., N-Bromosuccinimide).- Optimize the reaction temperature and time; prolonged reaction times or higher temperatures may be necessary but monitor for byproduct formation. |
| Over-bromination | - Carefully control the stoichiometry of the brominating agent.- Consider a milder brominating agent or different reaction conditions. |
| Difficult Purification | - Employ column chromatography with a carefully selected eluent system for effective separation of the desired product from starting material and byproducts. |
Issue 2: Poor Yield in the Manganese-Catalyzed Oxidation to this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a high-purity source of the manganese catalyst (e.g., Mn(OTf)₂).- Store the catalyst under inert conditions to prevent deactivation. |
| Inefficient Oxidant | - Use a fresh, properly stored source of the oxidant (e.g., tert-butyl hydroperoxide).- Optimize the stoichiometry of the oxidant; an excess is often required, but a large excess can lead to byproducts. |
| Suboptimal Reaction Conditions | - The choice of solvent is critical; water has been shown to be an effective solvent for this reaction.- Maintain the optimal reaction temperature (e.g., 25 °C) as higher temperatures may lead to decomposition.[1] |
| Product Degradation | - Monitor the reaction progress closely using TLC.- Quench the reaction as soon as the starting material is consumed to avoid product degradation. |
Experimental Protocols
Protocol 1: Synthesis of the Precursor, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (Proposed)
Disclaimer: The following is a proposed protocol based on general procedures for pyridine bromination, as a specific protocol for this compound was not found in the literature search.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv.) in a suitable solvent such as dichloromethane or acetic acid under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.
Protocol 2: Manganese-Catalyzed Oxidation to this compound
This protocol is adapted from the synthesis of analogous 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives.[1]
-
Reaction Setup: To a round-bottom flask, add 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv.), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.5 mol%), and deionized water.
-
Oxidation: Stir the mixture at 25 °C and add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 5.0 equiv.) dropwise.
-
Reaction: Continue stirring at 25 °C for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, extract the reaction mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Yields of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues via Manganese-Catalyzed Oxidation
| Entry | Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Cyclopentenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (5.0) | H₂O | 25 | 24 | 88 |
| 2 | 2,3-Cycloheptenopyridine | Mn(OTf)₂ (0.5) | t-BuOOH (5.0) | t-BuOH | 50 | 24 | 85 |
| 3 | 2-Benzylpyridine | Mn(OTf)₂ (0.5) | t-BuOOH (5.0) | t-BuOH | 50 | 24 | 86 |
Data adapted from a study on analogous compounds.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via recrystallization. The protocols and recommendations are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the recommended purification method for this compound?
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] The principle relies on the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms highly ordered crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1][2] This method is effective for removing minor impurities and achieving high purity, which is crucial for intermediates like this compound used in pharmaceutical synthesis.[1][3]
Q2: How do I select the ideal solvent for recrystallization?
The choice of solvent is critical for a successful recrystallization.[1] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.[1]
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Not react with the compound.
For brominated pyridine derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, toluene, and solvent mixtures like ethyl acetate/hexanes or ethanol/water.[4][5] It is highly recommended to perform small-scale solubility tests with various solvents to identify the optimal choice before proceeding with the bulk purification.[4]
Q3: What are the signs of a successful purification?
A successful recrystallization is typically indicated by the formation of well-defined, uniform crystals with shiny surfaces.[2] A key analytical method to assess purity is melting point analysis. A highly pure compound will have a sharp melting point range (typically less than 2°C) that is elevated compared to the crude, impure material.[2][6]
Troubleshooting Guide
Q4: My compound is not dissolving, even in the hot solvent. What should I do?
This issue usually indicates that you have either not added enough solvent or you have chosen an inappropriate solvent.
-
Solution: Gradually add more of the hot solvent in small portions until the solid dissolves.[6] If a large volume of solvent is required with little effect, the compound is likely poorly soluble in that solvent. In this case, it is best to recover the crude material by evaporating the solvent and attempting the recrystallization with a different, more suitable solvent.[7]
Q5: No crystals are forming, even after the solution has cooled completely. What are the next steps?
This is a common problem that usually means the solution is not supersaturated, often because too much solvent was used.[7][8]
-
Solution: You can induce crystallization using one of the following methods:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[7][9]
-
Seeding: If available, add a single, pure seed crystal of this compound to the solution.[6][9]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool again.[7][8]
-
Lower the Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[9]
-
Q6: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
"Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with impure compounds or when cooling is too rapid.[8][9]
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent to ensure the compound remains soluble at a slightly lower temperature.[8][9]
-
Allow the solution to cool much more slowly. Insulating the flask can help promote gradual cooling and crystal formation.[7]
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble before allowing it to cool slowly.[4]
-
Q7: My recrystallization yield is very low. How can I improve it?
A low yield is often due to using an excessive amount of solvent, which leaves a significant portion of your product in the mother liquor.[8][9]
-
Solution: To improve the yield, you can concentrate the mother liquor by evaporating a portion of the solvent and cooling the solution again to obtain a second crop of crystals.[9] Be aware that second-crop crystals may be less pure than the first.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Brominated Pyridine Derivatives
| Solvent / Solvent System | Polarity | Boiling Point (°C) | Typical Use & Notes |
| Ethanol | High | 78 | Suitable for more polar compounds; often effective for pyridine derivatives.[1][4] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point.[1][4] |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent.[4] |
| Toluene | Low | 111 | Useful for less polar compounds, though its high boiling point can be a drawback.[4] |
| Hexanes / Heptane | Very Low | ~69 / ~98 | Good for nonpolar compounds or as an "anti-solvent" in a mixed system.[4] |
| Water | Very High | 100 | Can be effective as an "anti-solvent" with a polar organic solvent like ethanol.[9] |
| Mixed Solvents | |||
| Ethyl Acetate / Hexanes | Adjustable | - | A common and effective pair. Dissolve in hot ethyl acetate, then add hexanes until cloudy.[1][4] |
| Ethanol / Water | Adjustable | - | Excellent for polar compounds. Dissolve in hot ethanol, then add water until cloudy.[1][9] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the compound just dissolves completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2][6]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.[4]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water) dropwise with swirling until the solution just begins to turn cloudy (turbid).[5]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[5]
-
Cooling, Isolation, and Drying: Follow steps 3-5 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Diagram 1: A workflow for troubleshooting common recrystallization issues.
Caption: Diagram 2: A workflow illustrating the key stages of the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (the unbrominated precursor) is showing low yield. What are the potential causes?
A1: Low yields in the synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, often stem from incomplete oxidation of the starting material, 2,3-cyclopentenopyridine. Key factors to consider are:
-
Catalyst Activity: Ensure the manganese catalyst, such as Mn(OTf)₂, is active and not degraded.
-
Oxidant Potency: The oxidant, typically a peroxide like t-BuOOH, should be fresh and of the correct concentration.
-
Reaction Conditions: Temperature and reaction time are critical. The oxidation is typically performed at room temperature; ensure the reaction has proceeded for a sufficient duration (e.g., 24 hours or more).[1][2]
Q2: After bromination of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, I observe multiple spots on my TLC plate that are difficult to separate. What could these be?
A2: The presence of multiple products following bromination is a common issue and likely indicates the formation of isomeric and/or over-brominated byproducts. The pyridine ring's electronic nature can lead to complex bromination patterns.[3][4][5] Potential byproducts include:
-
Isomeric Monobromination Products: Bromination may occur at other positions on the pyridine ring, although the 3-position is often favored.
-
Dibrominated Products: Over-bromination can lead to the formation of dibromo-isomers, which will have a higher molecular weight and different polarity.
-
Unreacted Starting Material: If the bromination is incomplete, you will see the starting ketone on your TLC.
Troubleshooting Tips:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate to minimize over-bromination. Using slightly less than one equivalent of the brominating agent can be beneficial.[4]
-
Choice of Brominating Agent: Consider using a milder and more selective brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer better control over the reaction compared to elemental bromine.[4][5]
-
Purification: Flash column chromatography with a carefully selected solvent system is often necessary to separate these closely related compounds.
Q3: My final product shows a higher molecular weight than expected in the mass spectrum. What is the likely impurity?
A3: A higher than expected molecular weight strongly suggests the presence of over-brominated byproducts, most likely a dibrominated version of the target molecule. The addition of a second bromine atom would increase the molecular weight by approximately 78.9 g/mol .
Q4: Are there alternative synthetic routes that might avoid these bromination issues?
A4: An alternative strategy is to introduce the bromine atom before the oxidation step. This would involve the synthesis of 3-Bromo-2,3-cyclopentenopyridine, followed by oxidation to the desired ketone. This approach may offer a different selectivity profile and could potentially reduce the formation of isomeric ketones.
Potential Byproducts in the Synthesis of this compound
| Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin | Identification Notes |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | C₈H₇NO | 133.15 | Incomplete bromination of the ketone precursor. | Lower molecular weight in MS; distinct TLC spot. |
| Isomeric Monobromo-ketones | C₈H₆BrNO | 212.04 | Bromination at alternative positions on the pyridine ring. | Same molecular weight as the product in MS; may have similar but distinct NMR spectra and TLC retention factors. |
| Dibromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | C₈H₅Br₂NO | 290.94 | Over-bromination of the ketone precursor or the desired product. | Higher molecular weight in MS (M+78/80 pattern for additional Br); distinct TLC spot. |
| 2,3-cyclopentenopyridine | C₈H₉N | 119.16 | Incomplete oxidation in the initial step. | Lower molecular weight in MS; distinct TLC spot. |
| 3-Bromo-2,3-cyclopentenopyridine | C₈H₈BrN | 198.06 | Incomplete oxidation if bromination is performed before oxidation. | Lower molecular weight than the final product in MS; distinct TLC spot. |
Experimental Protocols
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Precursor) [1][2]
This procedure is adapted from the synthesis of the unbrominated analog.
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).
-
Add Mn(OTf)₂ (0.005 eq) as the catalyst.
-
Add t-BuOOH (65% in H₂O, 5.0 eq) as the oxidant.
-
Add H₂O as the solvent.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (General Procedure)
This is a general procedure and may require optimization.
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Slowly add a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.95-1.05 eq) portion-wise, while monitoring the reaction temperature.
-
The reaction may be performed in the presence of an acid catalyst like oleum.[4][5]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired product from byproducts.
Synthetic Pathway and Potential Byproduct Formation
References
- 1. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. chempanda.com [chempanda.com]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The information herein is compiled from established chemical purification principles and data from analogous heterocyclic compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during the purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I purify it?
A: Oiling out during crystallization is a common issue. It can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are depressing the melting point.
-
Troubleshooting Steps:
-
Re-dissolve and Re-cool: Reheat the solution to dissolve the oil completely. Allow it to cool much more slowly. Rapid cooling often promotes oil formation.
-
Solvent Modification: Add a small amount of a solvent in which your compound is more soluble (a "better" solvent) to the hot mixture before cooling. Alternatively, a solvent system with a lower boiling point might be necessary.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Stir or sonicate the mixture. The product may precipitate as a solid, which can then be filtered.
-
Chromatography: If oiling persists, column chromatography is the most effective alternative for purifying non-crystalline samples.
-
Q2: After recrystallization, my product is still colored. What should I do?
A: The presence of color often indicates high molecular weight, conjugated impurities.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. The colored impurities will adsorb to the charcoal's surface.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-warmed funnel to assist.
-
Proceed with Crystallization: Allow the filtered, hot solution to cool slowly to form purified crystals.
-
Q3: My TLC plate shows multiple spots after purification. How do I remove these impurities?
A: Multiple spots on TLC indicate that the purification was incomplete. The nature of the impurities (more polar or less polar than your product) will determine the next step.
-
Troubleshooting Steps:
-
Re-recrystallization: A second recrystallization can sometimes remove persistent impurities.
-
Column Chromatography: This is the most robust method for separating compounds with different polarities.[1] The choice of solvent system (mobile phase) is critical and should be developed using TLC analysis.
-
Identify Potential Impurities: The target molecule is a heterocyclic ketone. If synthesized via reactions like Friedel-Crafts acylation, impurities could include unreacted starting materials or poly-acylated byproducts. Understanding the reaction can help in choosing a purification strategy.
-
Q4: I'm not getting any crystal formation upon cooling the recrystallization solution. What's wrong?
A: Lack of crystallization can be due to several factors.[2]
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a single, pure crystal of the desired compound (a seed crystal) to the solution to initiate crystallization.[2]
-
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the solute concentration and then allow it to cool again.
-
Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with the primary solvent) until the solution becomes turbid, then warm slightly to clarify and cool slowly.
-
Data Presentation: Purification Parameters
The following tables provide starting points for purification based on methods used for structurally similar bromo-pyridinone and heterocyclic ketone derivatives. Optimization for this compound is necessary.
Table 1: Potential Recrystallization Solvent Systems (Based on data for analogous N-aryl pyridones)[3]
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Ethanol | 80-90 | >98 | A common and effective solvent for pyridone derivatives.[3] |
| Ethanol/Water | 85-92 | >97 | Adding water as an anti-solvent can improve crystal yield.[3] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone.[3] |
| Toluene/Heptane | 70-80 | >96 | Suitable for less polar derivatives. |
Table 2: General Column Chromatography Parameters (Based on general practices for heterocyclic ketones)
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of polarities. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane Gradient | Start with a low polarity mixture (e.g., 5-10% EtOAc in Hexane) and gradually increase the polarity. This allows for the separation of non-polar impurities first, followed by the product, and finally more polar impurities. |
| TLC Analysis | Use the same solvent system as the column. | Aim for a target compound Rf value of ~0.3 for good separation. |
| Loading Method | Dry Loading | Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This often results in better separation than loading as a concentrated solution. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is adapted from a method for purifying 1-(4-bromophenyl)pyridin-2(1H)-one.[3]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of a chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves, creating a saturated solution. Avoid adding excess solvent to maximize yield.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solids are present, quickly filter the hot solution through a pre-warmed gravity funnel into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This is a general procedure for purifying organic compounds.[5]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) that provides a good separation of your product from impurities, with a product Rf of approximately 0.3.
-
Column Packing: Pack a glass chromatography column with silica gel slurried in the initial, low-polarity eluent. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). For better results, adsorb the crude product onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).[5]
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified compound.[5]
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Protocols
A plausible and efficient synthetic route to this compound involves a two-step process: first, the synthesis of the core structure, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, via a manganese-catalyzed oxidation, followed by a regioselective bromination.
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a known procedure for the direct oxidation of 2,3-cyclopentenopyridine analogues.[1][2]
-
Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
-
Procedure:
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).
-
Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Step 2: Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This is a general protocol for the bromination of an activated aromatic ring.
-
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or another suitable solvent
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Data Presentation: Reaction Optimization
The following tables provide hypothetical data for optimizing the reaction conditions for both steps of the synthesis.
Table 1: Optimization of Oxidation Reaction Conditions
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mn(OTf)₂ (0.5) | t-BuOOH (5) | H₂O | 25 | 24 | 88 |
| 2 | Mn(OTf)₂ (1.0) | t-BuOOH (5) | H₂O | 25 | 24 | 90 |
| 3 | Mn(OTf)₂ (0.5) | t-BuOOH (3) | H₂O | 25 | 24 | 75 |
| 4 | Mn(OTf)₂ (0.5) | t-BuOOH (5) | CH₃CN | 25 | 24 | 65 |
| 5 | Mn(OTf)₂ (0.5) | t-BuOOH (5) | H₂O | 50 | 12 | 85 |
Table 2: Optimization of Bromination Reaction Conditions
| Entry | Brominating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.1) | CH₃CN | 25 | 6 | 92 |
| 2 | NBS (1.5) | CH₃CN | 25 | 6 | 85 (with dibromo impurity) |
| 3 | Br₂ (1.1) in AcOH | AcOH | 25 | 4 | 88 |
| 4 | NBS (1.1) | DCM | 25 | 8 | 80 |
| 5 | NBS (1.1) | CH₃CN | 0 | 12 | 75 |
Troubleshooting Guide
Issue 1: Low or No Yield in the Oxidation Step
-
Question: I am getting a very low yield or no product at all in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. What could be the problem?
-
Answer:
-
Inactive Catalyst: Ensure the Mn(OTf)₂ is of good quality and has not been deactivated by moisture.
-
Degraded Oxidant: The t-BuOOH solution can degrade over time. Use a fresh bottle or titrate to determine its active concentration.
-
Incorrect Stoichiometry: Double-check the molar equivalents of the catalyst and oxidant. A lower amount of oxidant can lead to incomplete conversion.
-
Reaction Time: While the reference protocol suggests 24 hours, your specific substrate may require a longer reaction time. Monitor the reaction by TLC to determine the optimal time.
-
Issue 2: Formation of Multiple Products in the Bromination Step
-
Question: My bromination reaction is producing multiple spots on the TLC, and I am struggling to isolate the desired 3-bromo product. What are the likely side products and how can I avoid them?
-
Answer:
-
Over-bromination: The formation of dibrominated or polybrominated species is a common side reaction. To minimize this, use no more than 1.1 equivalents of the brominating agent (e.g., NBS). Adding the brominating agent portion-wise can also help.
-
Isomeric Products: While the 3-position is electronically favored for electrophilic substitution, other isomers may form. Running the reaction at a lower temperature can sometimes improve regioselectivity.
-
Purification: Careful column chromatography with a shallow solvent gradient is crucial for separating the desired monobrominated product from isomers and polybrominated byproducts.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying this compound. What are the best methods?
-
Answer:
-
Recrystallization: This is often an effective method for purifying solid organic compounds.[3] Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).[3]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. Use a solvent system that gives a good separation of your product from impurities on a TLC plate (Rf value of the product around 0.3-0.4 is ideal).
-
Solvent Selection for Recrystallization:
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different catalyst for the oxidation step?
-
A1: While other oxidation systems might work, the manganese-catalyzed reaction with t-BuOOH in water is reported to be efficient and environmentally friendly.[1] If you choose to explore other catalysts, you will need to perform a thorough optimization of the reaction conditions.
-
-
Q2: Is N-Bromosuccinimide (NBS) the only option for the bromination step?
-
A2: No, other brominating agents like molecular bromine (Br₂) in a suitable solvent (e.g., acetic acid) can also be used. However, NBS is often preferred as it is a solid and easier to handle than liquid bromine.
-
-
Q3: How can I confirm the structure of my final product?
-
A3: The structure of this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Q4: What are the safety precautions I should take during this synthesis?
-
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. t-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. Brominating agents like NBS and bromine are corrosive and toxic; avoid inhalation and skin contact.
-
Visualization of Experimental Workflow
Caption: A workflow diagram illustrating the two-step synthesis and optimization process.
References
Troubleshooting failed reactions of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing failed or low-yielding reactions with 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
General Troubleshooting
Question: My palladium-catalyzed cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) with this compound is failing. Where do I start troubleshooting?
Answer: A systematic approach is crucial when troubleshooting failed cross-coupling reactions. Begin by considering the quality of your starting materials and reagents, the reaction setup, and the specific reaction parameters. The following flowchart outlines a general troubleshooting workflow:
Caption: General troubleshooting workflow for failed cross-coupling reactions.
Suzuki Coupling: Troubleshooting and FAQs
Question: I am attempting a Suzuki coupling with this compound and a boronic acid, but I am getting low to no yield of the desired 3-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. What are the likely causes?
Answer: Low yields in Suzuki couplings involving this substrate can often be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of oxidative addition and reductive elimination. Common issues include:
-
Catalyst Inactivation: The pyridine nitrogen can act as a ligand for the palladium center, leading to catalytically inactive species.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the basic reaction conditions, leading to its decomposition.
-
Dehalogenation: The starting material can undergo reduction, replacing the bromine atom with a hydrogen.
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst system. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos). |
| Inappropriate base or solvent. | Try different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Dehalogenation | Presence of a hydrogen source and a reducing environment. | Ensure anhydrous conditions and consider a milder base. The choice of ligand can also influence this side reaction. |
| Protodeboronation of Boronic Acid | Base is too strong or reaction time is too long. | Use a milder base (e.g., KF) or switch to the corresponding boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species. | Ensure thorough degassing of the reaction mixture and use a high-purity Pd(0) catalyst. |
Experimental Protocol: Suzuki Coupling (General Starting Point)
A plausible starting point for a Suzuki coupling reaction, based on procedures for similar bromopyridines, is as follows:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Sonogashira Coupling: Troubleshooting and FAQs
Question: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield and a significant amount of alkyne homocoupling (Glaser coupling). How can I improve this?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. For a substrate like this compound, the electronic properties of the pyridine ring can also affect the rate of the desired cross-coupling reaction.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh, high-purity palladium catalyst and copper(I) iodide. |
| Inappropriate base or solvent. | Triethylamine or diisopropylethylamine are common bases. Solvents like THF, DMF, or toluene can be used. | |
| Significant Alkyne Homocoupling | Presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| High concentration of copper(I) catalyst. | Reduce the loading of the copper(I) co-catalyst or consider copper-free conditions. | |
| Slow cross-coupling reaction. | Optimize the palladium catalyst and ligand to accelerate the desired reaction. | |
| Decomposition of Starting Material | High reaction temperature. | Perform the reaction at the lowest effective temperature. |
Experimental Protocol: Sonogashira Coupling (General Starting Point)
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Decision tree for troubleshooting Sonogashira coupling reactions.
Buchwald-Hartwig Amination: Troubleshooting and FAQs
Question: I am struggling with the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The reaction is sluggish and gives low conversion.
Answer: The Buchwald-Hartwig amination of electron-deficient heteroaryl halides like this compound can be challenging. The choice of ligand, base, and solvent is critical for a successful transformation. The ketone functionality in the substrate might also influence the reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate ligand. | Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. |
| Base is not strong enough or is insoluble. | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. Ensure the base is soluble in the reaction medium or use a solvent system that promotes its solubility (e.g., t-butanol). | |
| Catalyst deactivation. | Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. | |
| Dehalogenation of Starting Material | Competing reductive pathway. | The choice of ligand and base can influence this. Sometimes lowering the reaction temperature can help. |
| Reaction with the Ketone | The amine or base reacts with the ketone. | This is less common under typical Buchwald-Hartwig conditions but consider protecting the ketone if it is suspected. |
Experimental Protocol: Buchwald-Hartwig Amination (General Starting Point)
-
To a dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Technical Support Center: Column Chromatography of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one using column chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My compound is not moving off the baseline on the TLC plate, even with highly polar solvent systems. What should I do?
A1: When a polar compound like this compound strongly adsorbs to the silica gel, several strategies can be employed:
-
Incorporate a more polar solvent: A common solution for highly polar compounds is to use a solvent system containing methanol (MeOH) in dichloromethane (DCM). A 5% MeOH in DCM mixture can be a good starting point.[1]
-
Use a different stationary phase: If your compound is not stable on silica gel or the separation is challenging, consider using neutral alumina or florisil as the stationary phase.[2]
-
Deactivate the silica gel: The acidity of silica gel can sometimes cause issues. Deactivating the silica gel by reducing its acidity may help in eluting your compound.[2]
-
Reverse-phase chromatography: For very polar compounds, reverse-phase silica gel can be an effective alternative.[2]
Q2: The separation between my desired compound and impurities is poor on the column, even though it looks good on the TLC plate. Why is this happening and how can I fix it?
A2: This discrepancy can arise from several factors:
-
Overloading the column: Loading too much sample can lead to broad bands and poor separation. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Improper solvent system: The ideal Rf value for good separation on a column is typically between 0.2 and 0.4. If your compound's Rf is too high, it will elute too quickly, leading to poor separation.
-
Compound degradation: Your compound might be degrading on the silica gel during the longer exposure time of column chromatography compared to TLC. You can check for compound stability on silica using a 2D TLC experiment.[2]
-
Solvent choice: For aromatic compounds, incorporating toluene into the mobile phase can sometimes improve separation compared to standard ethyl acetate/hexane systems.[1]
Q3: My compound is eluting with a long tail, leading to mixed fractions. How can I resolve this?
A3: Tailing is a common issue, especially with polar compounds. Here are some solutions:
-
Increase solvent polarity during elution: Once your compound starts to elute, you can gradually increase the polarity of the mobile phase to push it off the column faster and reduce tailing.[2]
-
Use a solvent system with ammonia: For basic compounds, adding a small amount of a solution like 10% ammonium hydroxide in methanol to your mobile phase can improve peak shape.[2]
-
Ensure proper packing: An improperly packed column with channels or cracks can lead to tailing. Ensure your silica slurry is well-settled and the column is packed uniformly.
Q4: I can't seem to find my compound in any of the collected fractions. What could have happened?
A4: There are several possibilities if your compound appears to be lost:
-
Compound decomposed on the column: Test the stability of your compound on silica gel.[2]
-
Eluted in the solvent front: If the initial solvent system was too polar, your compound may have eluted very quickly. Check the very first fractions collected.[2]
-
Fractions are too dilute: Your compound may have eluted, but at a very low concentration. Try concentrating a range of fractions where you expected your compound to be and re-analyze by TLC.[2]
-
Incorrect solvent system: Double-check that you prepared the mobile phase correctly and did not reverse the polar and non-polar components.[2]
Data Presentation: Solvent Systems and Expected Rf Values
The choice of solvent system is critical for successful separation. Below are some suggested starting points for the purification of this compound on a silica gel column. The optimal system should be determined by TLC analysis.
| Stationary Phase | Mobile Phase System (v/v) | Expected Rf of Target Compound | Notes |
| Silica Gel (60-120 mesh) | 20-40% Ethyl Acetate in Hexane | 0.2 - 0.4 | A good starting point for moderately polar compounds. |
| Silica Gel (60-120 mesh) | 5% Methanol in Dichloromethane | 0.2 - 0.4 | Effective for more polar compounds that show low Rf in ethyl acetate/hexane systems.[1] |
| Silica Gel (60-120 mesh) | 10% Ethyl Acetate in Toluene | 0.2 - 0.4 | Can provide better separation for aromatic compounds.[1] |
| Neutral Alumina | 10-30% Ethyl Acetate in Hexane | 0.3 - 0.5 | A good alternative if silica gel causes compound degradation. |
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[3]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.[3] Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica.[3]
-
Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the prepared column.[3]
3. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column, taking care not to disturb the top layer of sand and silica.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant level of solvent above the silica gel at all times to prevent the column from running dry.
-
If a gradient elution is required, gradually increase the polarity of the solvent system.
4. Analysis of Fractions:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Characterization of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
Issue 1: Inconsistent or Low Purity Results from HPLC Analysis
-
Question: My HPLC analysis of this compound shows multiple peaks, or the main peak is broad and asymmetrical. How can I improve the separation?
-
Answer: Peak broadening and the appearance of multiple peaks in HPLC can stem from several factors, including the acidic nature of the silica gel in the column interacting with the basic pyridine ring, or potential degradation of the compound. To address this, consider the following troubleshooting steps:
-
Mobile Phase Additives: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), into your mobile phase. This will help to mask the acidic silanol groups on the stationary phase and improve peak shape.
-
Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase, such as one with end-capping or a polymer-based column that is more stable to a wider pH range.
-
Sample Stability: Ensure the stability of your sample in the chosen mobile phase. The bromo-ketone functionality may be susceptible to degradation under certain conditions. Prepare fresh samples and analyze them promptly.
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can help to resolve closely eluting impurities from the main compound peak.
-
Issue 2: Ambiguous or Complex ¹H NMR Spectrum
-
Question: The ¹H NMR spectrum of my this compound sample is difficult to interpret, with overlapping signals or broader than expected peaks. What could be the cause and how can I obtain a cleaner spectrum?
-
Answer: Complex ¹H NMR spectra can be due to poor sample preparation, the choice of solvent, or the inherent properties of the molecule. Here are some solutions:
-
Solvent Selection: The chemical shifts of protons can be influenced by the NMR solvent. Try acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to see if peak overlap can be resolved.
-
Sample Concentration: Highly concentrated samples can lead to peak broadening due to intermolecular interactions. Prepare a more dilute sample and re-acquire the spectrum.
-
Purity Check: Ensure your sample is free of residual solvents from the synthesis or purification steps, as these can introduce additional peaks that complicate the spectrum. Running a 2D NMR experiment like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, aiding in the assignment of complex spectra.
-
Temperature Variation: In some cases, acquiring the spectrum at a different temperature can help to sharpen broad peaks that may be a result of conformational exchange.
-
Issue 3: Difficulty in Obtaining a Clear Mass Spectrum
-
Question: I am struggling to get a clean mass spectrum for this compound. The molecular ion is weak or absent, and the fragmentation pattern is complex. What can I do?
-
Answer: The stability of the molecular ion and the fragmentation pattern in mass spectrometry are highly dependent on the ionization technique used.
-
Soft Ionization Techniques: If you are using a hard ionization technique like Electron Ionization (EI), which can lead to extensive fragmentation and a weak or absent molecular ion, consider switching to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are more likely to yield a prominent protonated molecule [M+H]⁺.
-
Isotopic Pattern of Bromine: Remember that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units. Identifying this pattern can confirm the presence of bromine in your ions.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your compound and its fragments, utilize HRMS. This will provide a highly accurate mass measurement, allowing you to distinguish between ions with the same nominal mass but different elemental formulas.
-
Frequently Asked Questions (FAQs)
General
-
Q1: What are the expected storage conditions for this compound?
-
A1: Due to the presence of the bromo and ketone functionalities, the compound should be stored in a cool, dry, and dark place to prevent potential degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
-
-
Q2: What are some common impurities that might be present in a sample of this compound?
-
A2: Depending on the synthetic route, common impurities could include starting materials, reagents, or byproducts from side reactions. These might include the unbrominated analog, di-brominated species, or products of over-oxidation or reduction.
-
Analytical Techniques
-
Q3: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?
-
A3: While specific experimental data is not widely published, based on analogous structures, the following are predicted chemical shift ranges:
-
¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm). The aliphatic protons of the cyclopentanone ring will likely be found in the upfield region (δ 2.0-3.5 ppm).
-
¹³C NMR: The carbonyl carbon (C=O) will have the most downfield chemical shift (δ > 190 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), and the aliphatic carbons of the cyclopentanone ring will be in the upfield region (δ 20-40 ppm).
-
-
-
Q4: What is the expected fragmentation pattern in the mass spectrum of this compound?
-
A4: In an EI-MS, common fragmentation pathways could include the loss of a bromine radical (•Br), carbon monoxide (CO), or cleavage of the cyclopentanone ring. The presence of the bromine isotopes will result in characteristic M and M+2 peaks for bromine-containing fragments.
-
-
Q5: What is a suitable starting point for developing an HPLC method for this compound?
-
A5: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient elution from a lower to a higher percentage of the organic solvent is recommended for initial screening.
-
Data Presentation
Table 1: Predicted Analytical Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₈H₆BrNO | |
| Molecular Weight | 212.05 g/mol | |
| ¹H NMR | Aromatic Protons: δ 7.0-9.0 ppm | Chemical shifts are solvent-dependent. |
| Aliphatic Protons: δ 2.0-3.5 ppm | ||
| ¹³C NMR | Carbonyl Carbon: δ > 190 ppm | |
| Aromatic Carbons: δ 120-160 ppm | ||
| Aliphatic Carbons: δ 20-40 ppm | ||
| Mass Spectrometry | [M]⁺˙, [M+2]⁺˙ | Characteristic isotopic pattern for bromine. |
| [M-Br]⁺ | Loss of bromine radical. | |
| [M-CO]⁺˙ | Loss of carbon monoxide. | |
| IR Spectroscopy | ~1700 cm⁻¹ | Characteristic C=O stretch for a five-membered ring ketone. |
| ~1600 cm⁻¹ | C=C and C=N stretching of the pyridine ring. |
Experimental Protocols
General Protocol for HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition or a suitable solvent like acetonitrile.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY spectrum to establish proton-proton correlations.
-
Acquire an HSQC spectrum to correlate protons to their directly attached carbons.
-
Acquire an HMBC spectrum to identify long-range proton-carbon correlations, which is crucial for confirming the connectivity of the molecule.
-
Mandatory Visualization
Preventing decomposition of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is primarily attributed to its sensitivity to light, temperature, and pH. The bromopyridine moiety can be susceptible to photodegradation and nucleophilic substitution, while the cyclopentanone ring may undergo reactions typical of ketones, especially under basic or acidic conditions.
Q2: How can I visually detect if my sample of this compound has started to decompose?
A2: Visual indicators of decomposition can include a change in color of the solid material (e.g., from off-white to yellow or brown), the formation of precipitates, or discoloration of solutions. However, significant degradation can occur without any obvious visual cues. Therefore, analytical techniques such as HPLC, LC-MS, or NMR are recommended for accurate assessment of purity.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Q4: Is this compound sensitive to air or moisture?
A4: While specific data on the air and moisture sensitivity of this compound is limited, it is best practice to handle it under an inert atmosphere and in dry conditions. Pyridine derivatives can be hygroscopic, and moisture could potentially facilitate hydrolytic decomposition pathways.
Q5: What are some common impurities that might be present in a sample of this compound?
A5: Common impurities may arise from the synthetic process and could include starting materials, reagents, or by-products from side reactions. Potential impurities could include debrominated or isomerized forms of the compound. The presence of such impurities can sometimes accelerate the decomposition of the desired product.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered when working with this compound.
Problem 1: Rapid Discoloration of the Solid Compound
-
Symptom: The solid compound changes color from off-white to yellow or brown upon storage or handling.
-
Potential Cause: Exposure to light and/or air (oxygen).
-
Troubleshooting Steps:
-
Minimize Light Exposure: Always handle the compound in a dimly lit area. Use amber-colored vials for storage and wrap them in aluminum foil for extra protection.[1][2][3]
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Temperature Control: Ensure the compound is stored at the recommended low temperature (-20°C).
-
Problem 2: Low Purity or Presence of Degradants in Analytical Tests (HPLC, LC-MS)
-
Symptom: Analytical data shows multiple peaks, indicating the presence of impurities or degradation products.
-
Potential Cause: Decomposition during sample preparation, storage, or the analytical procedure itself.
-
Troubleshooting Steps:
-
Solvent Selection: Use high-purity, degassed solvents for sample preparation. Avoid acidic or basic solvents if possible, as they may catalyze degradation.
-
Temperature during Analysis: If using HPLC, consider cooling the autosampler to prevent on-instrument degradation.
-
Re-purification: If the initial purity is low, consider re-purifying a small sample using column chromatography or recrystallization.
-
Problem 3: Inconsistent Experimental Results
-
Symptom: Variability in experimental outcomes when using different batches or even the same batch of the compound over time.
-
Potential Cause: Gradual decomposition of the compound, leading to a decrease in its effective concentration and the presence of interfering by-products.
-
Troubleshooting Steps:
-
Purity Check: Always check the purity of the compound by a reliable analytical method before use.
-
Aliquotting: For long-term use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated opening and closing of the main stock container.
-
Fresh Solutions: Prepare solutions of the compound fresh for each experiment and avoid storing them for extended periods, especially in the light.
-
Data on Compound Stability
| Condition | Temperature | Atmosphere | Light Condition | Expected Stability (Half-life) |
| Ideal Storage | -20°C | Inert (Argon/Nitrogen) | Dark | > 1 year |
| Standard Lab | Room Temperature | Air | Ambient Light | Weeks to Months |
| Aqueous Solution (Neutral pH) | Room Temperature | Air | Dark | Days to Weeks |
| Aqueous Solution (Acidic/Basic) | Room Temperature | Air | Dark | Hours to Days |
| Forced Degradation | 60°C | Air | UV light (254 nm) | < 24 hours |
Experimental Protocols
Protocol 1: Safe Handling and Storage
-
Receipt and Inspection: Upon receiving the compound, inspect the container for any damage. Note the initial color and appearance.
-
Inert Atmosphere Transfer: If the compound is not already under an inert atmosphere, transfer it to a pre-dried amber vial inside a glovebox or using a Schlenk line.
-
Sealing and Labeling: Seal the vial tightly with a cap lined with a chemically resistant material (e.g., PTFE). Label the vial clearly with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a freezer at -20°C, protected from light.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline and may need optimization.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Cross-Coupling with 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?
A1: The most common and applicable cross-coupling reactions for this substrate include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, and Negishi couplings. These reactions are widely used for C-C and C-N bond formation on aryl halides.
Q2: What are the key factors to consider when selecting a catalyst system for a cross-coupling reaction with this substrate?
A2: Several factors are crucial for success:
-
Choice of Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1]
-
Ligand Selection: The ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For pyridine-containing substrates, electron-rich and sterically hindered phosphine ligands like XPhos, SPhos, and RuPhos are often effective.[1][2]
-
Base Selection: The base plays a role in the catalytic cycle, often in the transmetalation or deprotonation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[1][3] The choice of base can be critical and should be screened.
-
Solvent: Anhydrous and deoxygenated solvents are typically required. Toluene, dioxane, THF, and DMF are common choices.[3][4]
-
Reaction Temperature: Optimization of the reaction temperature is often necessary to achieve a good yield and reaction rate.
Q3: Are there any specific challenges associated with cross-coupling reactions on a 3-bromopyridine derivative like this one?
A3: Yes, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] This can lead to lower yields or require specific ligands to overcome. Additionally, electron-deficient pyridine rings can sometimes be challenging substrates. Careful selection of the ligand and reaction conditions is key to mitigating these effects.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-formed catalyst. Screen different ligands, such as XPhos, SPhos, or dppf.[1] |
| Ineffective Base | The choice of base is critical. Screen a variety of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is anhydrous if required by the reaction conditions.[1] |
| Poor Boronic Acid/Ester Quality | Use fresh, high-purity boronic acid or ester. Consider using potassium trifluoroborate salts, which can be more stable.[5] |
| Solvent Issues | Ensure the solvent is anhydrous and thoroughly deoxygenated. A mixture of an organic solvent and water is often used for Suzuki reactions.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for decomposition of starting materials or product. |
Issue 2: Side Reactions or Product Decomposition in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation | This side reaction can compete with the desired amination. Using a bulkier ligand or a less reactive base might minimize this. |
| Catalyst Poisoning | The amine starting material or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust ligand can help.[2] |
| Base-Sensitive Functional Groups | If your amine or the pyridine substrate has base-sensitive groups, use a milder base like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu.[6] |
| Reaction Temperature Too High | High temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer time. |
Data Presentation: Representative Catalyst Systems
The following tables summarize typical catalyst systems for various cross-coupling reactions on 3-bromopyridine derivatives. These serve as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for 3-Bromopyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 100 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | Reflux |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 80-100 |
Data extrapolated from studies on similar bromopyridine substrates.[1][5]
Table 2: Buchwald-Hartwig Amination Conditions for 3-Bromopyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 |
| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 |
Data derived from reactions with various bromopyridines.[2][3][6]
Table 3: Sonogashira Coupling Conditions for Bromo-Heterocycles
| Palladium Source | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | DMF | 100 |
Based on data for structurally similar 2-amino-3-bromopyridines.[1]
Table 4: Heck Coupling Conditions for Bromo-Heterocycles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-130 | | PdCl₂ | P(o-tolyl)₃ | NaOAc | NMP | 120 |
General conditions for Heck reactions of aryl bromides.[1][7]
Table 5: Negishi Coupling Conditions for Bromo-Heterocycles
| Palladium Source | Ligand | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | THF | Reflux |
| Pd₂(dba)₃ | X-Phos | THF | Room Temp |
General conditions for Negishi couplings of bromopyridines.[8]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To a dried Schlenk flask, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2 equivalents).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).[1]
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add anhydrous, deoxygenated solvent.[4]
-
Seal the tube and heat the reaction mixture with stirring for the specified time.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for catalyst system optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and Other Bromo-pyridines for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic methodology, bromo-pyridines serve as versatile and indispensable building blocks. Their utility stems from the ability of the bromine atom to participate in a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one against other fundamental bromo-pyridine isomers, offering insights into their chemical reactivity and potential applications in drug discovery, particularly as kinase inhibitors.
Physicochemical Properties
A foundational aspect of selecting a building block in a synthesis campaign is its physical and chemical properties. The position of the bromine atom on the pyridine ring, along with other substituents, significantly influences these characteristics.
| Property | This compound | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 1196154-87-6[1] | 109-04-6 | 626-55-1 | 1120-94-1 |
| Molecular Formula | C₈H₆BrNO | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molecular Weight | 212.05 g/mol [1] | 158.00 g/mol | 158.00 g/mol | 158.00 g/mol |
| Appearance | Solid | Colorless liquid | Colorless liquid | Hygroscopic solid |
| Boiling Point (°C) | 291.1 ± 40.0 | 192-194 | 173 | 185-187 |
| pKa (of conjugate acid) | Not available | 0.71 | 2.84 | 3.5 |
Comparative Reactivity in Cross-Coupling Reactions
The primary utility of bromo-pyridines in synthesis lies in their reactivity in transition metal-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring and the position of the bromine atom are critical determinants of their reactivity. Generally, the order of reactivity for simple bromo-pyridines in palladium-catalyzed reactions is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[2] This is attributed to the more electron-deficient nature of the carbon atoms at the 2- and 4-positions, which facilitates the oxidative addition step in the catalytic cycle.[2]
This compound , being a 3-bromo-pyridine derivative, is expected to exhibit reactivity comparable to other 3-substituted bromo-pyridines. The fused cyclopentanone ring may introduce steric and electronic effects that can modulate its reactivity.
Below is a comparative summary of yields for Suzuki-Miyaura coupling reactions with phenylboronic acid, providing a general indication of the reactivity of different bromo-pyridine isomers. It is important to note that direct, side-by-side comparative studies for this compound are not extensively available in the literature; therefore, the data presented for this compound is representative of a typical Suzuki coupling for a 3-bromo-pyridine derivative.
| Bromo-pyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
| 3-Bromopyridine | Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 | 1 | High |
| 4-Bromopyridine | Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 60 | 1 | High |
| This compound (representative) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good |
Application in Drug Discovery: Bromo-pyridines as Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of numerous therapeutic agents, including kinase inhibitors.[3] The bromine atom serves as a key functional handle for the synthesis of diverse compound libraries to probe structure-activity relationships (SAR).[4]
While specific biological activity data for this compound is not widely published, the broader class of bromo-pyridine-containing molecules has shown significant potential as inhibitors of various kinases. For instance, derivatives of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5]
The following table summarizes the inhibitory activity of several bromo-pyridine-containing compounds against different kinases, illustrating the importance of this chemical motif in the design of potent inhibitors.
| Compound Class | Bromo-pyridine Moiety | Kinase Target | IC₅₀ (nM) |
| Pyrido[3,4-d]pyrimidine derivative | 4-[(3-bromophenyl)amino] | EGFR | 0.08[5] |
| 1-Phenylpyridin-2(1H)-one analog | 1-(4-bromophenyl) | TRKA | Varies with substitution[4] |
| Rhodanine derivative | Bromopyridine group | EGFR | 2700 (HepG2), 3100 (A549) (µM)[6] |
| Quinazolinone derivative | p-Bromoacetanilide | CDK9 | 131[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic transformations involving bromo-pyridines. Below are representative protocols for the Suzuki-Miyaura coupling reaction and a general kinase inhibition assay.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-pyridine
Materials:
-
Bromo-pyridine (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the bromo-pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir for the required time (typically 15-24 hours), monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Materials:
-
Test compounds (bromo-pyridine derivatives) dissolved in DMSO
-
Kinase (e.g., TRKA)
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable buffer.
-
In a 384-well plate, add the test compounds to the appropriate wells.[4]
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.[4]
-
Incubate the plate at 30 °C for 1 hour.[4]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generic Kinase Inhibitor Signaling Pathway
This diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors developed from bromo-pyridine scaffolds.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Efficacy of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one vs other corrosion inhibitors
A detailed guide for researchers on the performance of novel heterocyclic corrosion inhibitors against established alternatives, supported by experimental data.
Performance Comparison of Corrosion Inhibitors
The following table summarizes the inhibition efficiency of various cyclopenta[b]pyridine derivatives and other common corrosion inhibitors on carbon steel in acidic solutions. The data is compiled from potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) measurements.
| Inhibitor | Concentration (mM) | Medium | Method | Inhibition Efficiency (%) | Corrosion Current Density (jcorr) (µA/cm²) | Reference |
| Blank | - | 1 M H₂SO₄ | PDP | - | 1131 | [1][2] |
| CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) | 1.0 | 1 M H₂SO₄ | PDP | 97.7 | 26 | [1][2] |
| CAPD-2 (2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) | 1.0 | 1 M H₂SO₄ | PDP | 95.8 | 47 | [1][2] |
| CAPD-3 (2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) | 1.0 | 1 M H₂SO₄ | PDP | 96.6 | 38 | [1][2] |
| CAPD-4 (7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) | 1.0 | 1 M H₂SO₄ | PDP | 94.2 | 66 | [1][2] |
| 5-Chlorobenzotriazole | 1.0 | 0.5 M H₂SO₄ | PDP | 95.9 | 21.5 | |
| 1-Hydroxy-benzotriazole | 1.0 | 0.5 M H₂SO₄ | PDP | 94.3 | 29.8 | |
| Thiourea derivative (STU3) | 0.5 | 1 M H₂SO₄ | Weight Loss | 98.5 | - |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the corrosion inhibition performance of the CAPD derivatives.[1][2]
Materials and Methods
-
Working Electrode: Carbon steel (CS) specimens with a specified elemental composition (e.g., %C, %Mn, %Si, %P, %S, and the remainder Fe) were used. The electrodes were typically abraded with a series of emery papers, degreased with acetone, washed with deionized water, and dried before each experiment.
-
Corrosive Medium: A 1 M sulfuric acid (H₂SO₄) solution was prepared by diluting analytical grade H₂SO₄ with deionized water.
-
Inhibitor Solutions: The synthesized CAPD derivatives were dissolved in the corrosive medium at various concentrations (e.g., from 0.01 mM to 1.0 mM).
Electrochemical Measurements
A standard three-electrode cell assembly was used, consisting of the carbon steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Open Circuit Potential (OCP): The working electrode was immersed in the test solution, and the OCP was monitored for a period (e.g., 30-60 minutes) to attain a stable state.[1]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements were performed at the stable OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV). The resulting Nyquist plots were analyzed to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency (IE%) was calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Potentiodynamic Polarization (PDP): PDP curves were recorded by scanning the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 1 mV/s).[1][2] The corrosion current density (jcorr) was determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) was calculated as: IE% = [(jcorr(blank) - jcorr(inh)) / jcorr(blank)] x 100
Surface Analysis
-
Scanning Electron Microscopy (SEM): The surface morphology of the carbon steel specimens after immersion in the acidic solution with and without the inhibitor was examined using SEM to visualize the protective film formation and the reduction in corrosion damage.[1][2]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of corrosion inhibitors.
Caption: Workflow for Corrosion Inhibitor Evaluation.
Mechanism of Action
The high inhibition efficiency of the cyclopenta[b]pyridine derivatives is attributed to their ability to adsorb onto the carbon steel surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2] This adsorption process is facilitated by the presence of heteroatoms (nitrogen in the pyridine ring) and π-electrons in the molecular structure, which can interact with the vacant d-orbitals of iron atoms on the steel surface. The adsorption of these inhibitor molecules follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface.[1][2] The CAPD derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2]
References
Comparative Analysis of the Biological Activity of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various analogs of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. While direct experimental data for the parent compound is limited in the reviewed literature, numerous studies have explored the therapeutic potential of related pyridine-based heterocyclic compounds. This document summarizes the anticancer and antimicrobial activities of these analogs, presenting key performance data, detailed experimental protocols, and relevant biological pathways to inform future research and drug development efforts.
Anticancer Activity of Pyridine Analogs
A significant body of research has focused on the anticancer properties of pyridine derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these analogs involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The in vitro cytotoxic activity of various pyridine analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following tables summarize the IC₅₀ values for different classes of pyridine analogs against several cancer cell lines.
Table 1: Anticancer Activity of Pyridine-Urea Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 (48h treatment) | Doxorubicin | 1.93 |
| 0.11 (72h treatment) | Sorafenib | 4.50 | ||
| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 (48h treatment) | Doxorubicin | 1.93 |
| 0.80 (72h treatment) | Sorafenib | 4.50 | ||
| Pyridine-Urea 8b | VEGFR-2 Inhibition | 5.0 ± 1.91 | - | - |
| Pyridine-Urea 8e | VEGFR-2 Inhibition | 3.93 ± 0.73 | - | - |
Data sourced from a study on pyridine-ureas as potential anticancer agents.[1][2]
Table 2: Anticancer Activity of Spiro-Pyridine Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Spiro-Pyridine 5 | HepG-2 (Liver) | 10.58 ± 0.8 | Doxorubicin | 4.50 ± 0.2 |
| Caco-2 (Colon) | 9.78 ± 0.7 | Doxorubicin | 12.49 ± 1.1 | |
| Spiro-Pyridine 7 | HepG-2 (Liver) | 8.90 ± 0.6 | Doxorubicin | 4.50 ± 0.2 |
| Caco-2 (Colon) | 7.83 ± 0.5 | Doxorubicin | 12.49 ± 1.1 | |
| Spiro-Pyridine 8 | HepG-2 (Liver) | 8.42 ± 0.7 | Doxorubicin | 4.50 ± 0.2 |
| Caco-2 (Colon) | 13.61 ± 1.2 | Doxorubicin | 12.49 ± 1.1 |
Data from an evaluation of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as EGFR and VEGFR-2 inhibitors.[3]
Antimicrobial Activity of Pyridine Analogs
Certain classes of pyridine analogs, particularly those fused with other heterocyclic rings like thiazole, have demonstrated promising antimicrobial properties. Their activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
The following table presents the MIC values for selected thiazolo[4,5-b]pyridine and thiazolotriazole derivatives against various microbial strains.
Table 3: Antimicrobial Activity of Thiazolo-Pyridine Analogs
| Compound Class | Compound | Target Microorganism | MIC (µg/mL) |
| Thiazolo[4,5-d]pyrimidines | 3 | Staphylococcus aureus | 10-20 |
| 6 | Staphylococcus aureus | 10-20 | |
| 9a | Staphylococcus aureus | 10-20 | |
| 3 | Escherichia coli | 40 | |
| 5 | Escherichia coli | 40 | |
| 9b | Escherichia coli | 40 | |
| 6 | Candida albicans | 50 | |
| Thiazolotriazoles | 10 | Streptococcus mutans | 8 |
| 37 | Streptococcus mutans | 8 | |
| 11 | Bacillus subtilis | 16 | |
| 37 | Bacillus subtilis | 16 | |
| 10 | Escherichia coli | 16 | |
| 11 | Escherichia coli | 16 | |
| 37 | Escherichia coli | 16 | |
| 10 | Candida albicans | 32 |
Data for Thiazolo[4,5-d]pyrimidines sourced from a study on their antimicrobial evaluation.[4] Data for Thiazolotriazoles sourced from a study on their anti-infective properties.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of pyridine analogs.
MTT Assay for In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[7] These insoluble crystals are then dissolved using a solubilizing agent, and the concentration of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for a period of 48 to 72 hours.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Many of the evaluated pyridine analogs exert their anticancer effects by targeting receptor tyrosine kinases such as EGFR and VEGFR-2. The following diagrams illustrate the generalized signaling pathways associated with these receptors.
Caption: Generalized EGFR signaling pathway.[10][11][12][13][14]
Caption: Generalized VEGFR-2 signaling pathway.[15][16][17][18][19]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of novel compounds for anticancer activity.
Caption: Workflow for in vitro anticancer drug screening.[9][20][21]
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. biorbyt.com [biorbyt.com]
- 20. A rapid in vitro screening system for the identification and evaluation of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unambiguous Structural Verification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural validation of the novel heterocyclic compound, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. While X-ray crystallography offers definitive proof of structure, a holistic approach utilizing complementary techniques ensures comprehensive characterization.
The unequivocal determination of a chemical structure is a cornerstone of chemical research and drug development. For a novel compound such as this compound, a multi-faceted analytical approach is crucial for unambiguous structural validation. This guide compares the definitive nature of single-crystal X-ray diffraction with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Analysis of Structural Elucidation Techniques
While spectroscopic methods provide valuable insights into the connectivity and functional groups within a molecule, single-crystal X-ray crystallography stands alone in its ability to provide a precise three-dimensional atomic arrangement.[1][2][3] The following table summarizes the type of information obtained from each technique. To provide a practical comparison, representative crystallographic data for the closely related parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is presented alongside the expected data from spectroscopic analyses of this compound.[4]
| Parameter | X-ray Crystallography (Representative Data for C8H7NO) | ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) | IR Spectroscopy (Predicted) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Number of unique protons, chemical environment, connectivity (via coupling) | Number of unique carbons, chemical environment | Molecular weight, elemental formula | Presence of functional groups |
| Crystal System | Orthorhombic[4] | - | - | - | - |
| Space Group | P b c a[4] | - | - | - | - |
| Unit Cell Dimensions | a = 7.5044 Å, b = 11.9291 Å, c = 14.8473 Å[4] | - | - | - | - |
| Key Data Points | Specific bond lengths (e.g., C=O, C-N, C-C), bond angles, torsion angles | Chemical shifts (δ) for aromatic and aliphatic protons, coupling constants (J) | Chemical shifts (δ) for carbonyl, aromatic, and aliphatic carbons | m/z of molecular ion [M]+ and/or [M+H]+, isotopic pattern for Bromine | Stretching frequency (ν) for C=O, C-N, C-Br bonds |
Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality data for structural elucidation. Below are the methodologies for each of the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate). The process requires a dust-free environment and minimal mechanical disturbance to promote the formation of well-ordered crystals.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., TMS) may be added.
-
Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.[5][6]
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts, coupling constants, and integration values are analyzed to deduce the molecular structure.
Mass Spectrometry
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. A soft ionization technique, such as electrospray ionization (ESI), is typically used to generate intact molecular ions.[7][8]
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of the elemental formula.[9]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and a beam of infrared radiation is passed through it. The instrument records the frequencies at which the sample absorbs radiation.
-
Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[10][11] The spectrum is analyzed by correlating the positions of these bands to known functional group frequencies.
Visualization of Workflows and Relationships
To clarify the process of structural validation, the following diagrams illustrate the experimental workflow and the logical interplay between the different analytical techniques.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemtuition.com [biochemtuition.com]
- 11. IMPORTANCE OF IR SPECTROSCOPY IN STRUCTURAL ELUCIDATION OF ORGANIC COMPOUNDS | PPTX [slideshare.net]
A Comparative Analysis of Halopyridinone Reactivity in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
Halopyridinones are privileged scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for a wide array of functionalized molecules. The nature of the halogen substituent on the pyridinone ring profoundly influences its reactivity, dictating the optimal conditions for synthetic transformations. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodo-substituted pyridinones in three critical reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The data presented, supported by detailed experimental protocols and mechanistic diagrams, aims to assist researchers in selecting the appropriate substrate and reaction conditions for their synthetic goals.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2] The reactivity of the halopyridinone in these transformations is primarily governed by the strength of the carbon-halogen (C-X) bond, which dictates the rate-limiting oxidative addition step.[3][4] The established reactivity trend for halogens in these reactions is I > Br > Cl, with chloro-substituted compounds being the most challenging to activate.[1][5]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organoboron reagent with an organic halide.[6][7] Due to its tolerance of numerous functional groups and the low toxicity of its boron-based reagents, it is widely applied in pharmaceutical synthesis.[3][8] As expected, iodo- and bromopyridinones exhibit higher reactivity and generally provide better yields than their chloro- counterparts under standard conditions.[9] Activating the more inert C-Cl bond often necessitates the use of specialized, bulky, electron-rich phosphine ligands.[1][10]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 4-Halopyridin-2-ones
| Halogen (X) | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloro (Cl) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 12 | 75 | [1] |
| Bromo (Br) | Pd(PPh₃)₄ | K₂CO₃ | 90 | 4 | 92 | [9] |
| Iodo (I) | Pd(PPh₃)₄ | K₂CO₃ | 80 | 2 | 96 | [1][5] |
| Note: Data is representative and compiled to illustrate general reactivity trends. Phenylboronic acid was used as the coupling partner. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the halopyridinone (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is added to a reaction vessel. The vessel is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a suitable solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) are added. The mixture is heated to the specified temperature and stirred for the designated time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[11] This transformation has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12] Similar to the Suzuki-Miyaura coupling, the reactivity of halopyridinones follows the I > Br > Cl trend.[5] The coupling of less reactive chloropyridinones often requires sophisticated catalyst systems, such as those employing RuPhos or BrettPhos ligands, to achieve high yields.[13]
Table 2: Comparative Yields in Buchwald-Hartwig Amination of 3-Halopyridin-2-ones
| Halogen (X) | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloro (Cl) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | 18 | 68 | [5] |
| Bromo (Br) | Pd(OAc)₂ / BINAP | NaOt-Bu | 100 | 8 | 85 | [11][14] |
| Iodo (I) | Pd(OAc)₂ / BINAP | NaOt-Bu | 90 | 5 | 91 | [5] |
| Note: Data is representative and compiled to illustrate general reactivity trends. Morpholine was used as the amine coupling partner. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried, argon-flushed Schlenk tube, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., BINAP, 0.03 mmol) are dissolved in an anhydrous, deoxygenated solvent like toluene (3 mL). The solution is stirred for 10 minutes. The halopyridinone (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol) are added to the tube. The tube is sealed and the reaction mixture is heated to the specified temperature with vigorous stirring for the required duration. After cooling, the reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is isolated via column chromatography.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key pathway for functionalizing electron-deficient aromatic rings.[15] The pyridine ring, particularly with the electron-withdrawing effect of the pyridinone carbonyl, is activated towards attack by nucleophiles.[16] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]
Unlike palladium-catalyzed couplings, the reactivity trend for halogens in SNAr reactions is often reversed: F > Cl > Br > I.[18] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate, rather than the cleavage of the C-X bond itself.[17][18]
Table 3: Comparative Reactivity in SNAr of 2-Halopyridin-4-ones
| Halogen (X) | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fluoro (F) | Piperidine | DMSO | 60 | 1 | 95 | [18] |
| Chloro (Cl) | Piperidine | DMSO | 100 | 6 | 88 | [18][19] |
| Bromo (Br) | Piperidine | DMSO | 120 | 12 | 85 | [18] |
| Iodo (I) | Piperidine | DMSO | 120 | 18 | 82 | [18] |
| Note: Data is representative and compiled to illustrate general reactivity trends. |
Experimental Protocol: General Procedure for SNAr Reaction
The halopyridinone (1.0 mmol) is dissolved in a polar aprotic solvent such as DMSO or DMF (5 mL) in a reaction flask. The nucleophile (e.g., piperidine, 1.5 mmol) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃, 2.0 mmol) are added. The mixture is heated to the required temperature and stirred until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried under vacuum. If the product is not a solid, an aqueous workup followed by extraction with an organic solvent is performed. The crude product is then purified by recrystallization or column chromatography.
Caption: The two-step addition-elimination mechanism for SNAr reactions.
Conclusion
The choice of halogen on a pyridinone ring is a critical decision in synthesis design, with opposing reactivity trends observed between major reaction classes. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, reactivity follows the trend I > Br > Cl, making iodinated and brominated pyridinones the substrates of choice for milder conditions and higher yields. Conversely, for Nucleophilic Aromatic Substitution (SNAr) reactions, the trend is F > Cl > Br > I, positioning fluorinated and chlorinated pyridinones as the most reactive substrates. This guide provides the foundational data and protocols to enable researchers to strategically select the optimal halopyridinone building block, balancing cost, availability, and chemical reactivity to efficiently achieve their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmcct.com [jmcct.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Benchmarking the Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The synthesis of the core structure and its subsequent bromination are examined, presenting both a documented experimental method and a plausible, analogous approach. This guide aims to equip researchers with the necessary information to select an appropriate synthetic strategy based on available starting materials, desired yield, and experimental setup.
Comparative Analysis of Synthetic Methods
Two primary approaches for the synthesis of this compound are presented: a two-step synthesis involving the initial formation of the tricyclic core followed by bromination, and a multi-component reaction for the synthesis of related derivatives.
| Parameter | Method A: Manganese-Catalyzed Oxidation | Hypothetical Method B: Electrophilic Bromination |
| Starting Material | 2,3-Cyclopentenopyridine | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one |
| Key Reagents | Mn(OTf)₂, t-BuOOH | N-Bromosuccinimide (NBS), Sulfuric Acid |
| Solvent | Water | Sulfuric Acid |
| Temperature | 25 °C | Room Temperature |
| Reaction Time | 24 hours | Not specified (typically 1-4 hours) |
| Yield | 88% (for the unbrominated core)[1] | Not specified (expected to be moderate to high) |
| Purification | Flash column chromatography[1] | Aqueous workup, extraction, and chromatography |
Experimental Protocols
Method A: Synthesis of the Core Structure: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation[1]
This method outlines the synthesis of the parent compound, which is the precursor for the subsequent bromination step.
Materials:
-
2,3-Cyclopentenopyridine (0.50 mmol)
-
Mn(OTf)₂ (0.0025 mmol)
-
t-BuOOH (65% in H₂O, 2.5 mmol)
-
Water (2.5 mL)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Petroleum ether
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), t-BuOOH (2.5 mmol), and Water (2.5 mL).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Expected Yield: 88%[1]
Hypothetical Method B: Electrophilic Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This proposed method is based on established procedures for the bromination of pyridine derivatives.
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in concentrated sulfuric acid at room temperature.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizing the Synthesis and Application
Synthesis Workflow
The following diagram illustrates the two-step synthesis approach, starting from the manganese-catalyzed oxidation to form the core structure, followed by the proposed electrophilic bromination.
Caption: Two-step synthesis of the target compound.
Application in Kinase Inhibition Assays
Compounds with structures similar to this compound, often referred to as azafluorenones, have been investigated as kinase inhibitors. The following workflow outlines a general procedure for evaluating the inhibitory activity of such compounds.
Caption: Workflow for kinase inhibitor screening.
References
Cross-Validation of Analytical Data for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for the compound 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The objective is to compare and verify the consistency and reliability of analytical results obtained from two independent laboratories, herein designated as Lab A (a research and development facility) and Lab B (a quality control laboratory). This process is crucial for ensuring data integrity during method transfer, validation, and routine analysis in pharmaceutical development.[1][2]
Comparative Analysis of Analytical Data
The following tables summarize the analytical data obtained by Lab A and Lab B for the same batch of this compound. The compound has a molecular formula of C₈H₆BrNO and a molecular weight of 212.05 g/mol .[3][4]
Table 1: High-Performance Liquid Chromatography (HPLC) Analysis
| Parameter | Lab A Results | Lab B Results | Acceptance Criteria | Status |
| Purity (by Area %) | 99.82% | 99.79% | Difference ≤ 0.5% | Pass |
| Retention Time (min) | 5.43 | 5.45 | Difference ≤ 0.1 min | Pass |
| Major Impurity 1 (%) | 0.11% | 0.13% | Difference ≤ 0.05% | Pass |
| Major Impurity 2 (%) | 0.07% | 0.08% | Difference ≤ 0.05% | Pass |
Table 2: Spectroscopic Data Comparison
| Technique | Lab A Data | Lab B Data | Comments |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with proposed structure | Consistent with proposed structure | Minor peak shifts observed due to solvent differences. |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with proposed structure | Consistent with proposed structure | All expected carbon signals were observed and comparable. |
| Mass Spectrometry (ESI+) | m/z 211.96 [M+H]⁺ | m/z 211.97 [M+H]⁺ | Isotopic pattern consistent with the presence of bromine. |
| FT-IR (ATR, cm⁻¹) | 1715 (C=O), 1580 (C=N), 1250 (C-N), 780 (C-Br) | 1718 (C=O), 1582 (C=N), 1253 (C-N), 782 (C-Br) | All characteristic peaks are present and in good agreement. |
Table 3: Physical and Chemical Properties
| Parameter | Lab A Measurement | Lab B Measurement | Reference Value |
| Melting Point (°C) | 112.5 - 114.0 | 113.0 - 114.5 | Not Available |
| Solubility (mg/mL in DMSO) | >50 | >50 | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical techniques for the characterization of bicyclic heteroaromatic ketones.[5][6][7]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System (or equivalent)
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent)
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 10 mg/mL
-
¹H NMR Parameters: 16 scans, 2s relaxation delay
-
¹³C NMR Parameters: 1024 scans, 2s relaxation delay
Mass Spectrometry (MS)
-
Instrumentation: Waters ACQUITY QDa Mass Detector (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50 - 500 m/z
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent)
-
Mode: Attenuated Total Reflectance (ATR)
-
Scans: 16
-
Resolution: 4 cm⁻¹
-
Range: 4000 - 400 cm⁻¹
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between the different analytical techniques employed.
Caption: Workflow for Inter-Laboratory Cross-Validation.
Caption: Relationship between Analytical Techniques and Compound Characterization.
References
- 1. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. This compound [cymitquimica.com]
- 4. appretech.com [appretech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
A Comparative Guide to the In-Vitro Biological Activity of Cyclopentapyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopentapyridine scaffold is a significant heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide summarizes the in-vitro performance of various derivatives, providing a comparative look at their potential as antiviral, antifungal, and anticancer agents.
Comparative In-Vitro Activity of Cyclopentapyridine Derivatives
The following tables summarize the biological activities of different classes of cyclopentapyridine and pyridine derivatives based on available research.
Table 1: Antiviral and Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
Derivatives of 5-aryl-cyclopenta[c]pyridine have shown notable activity against plant viruses and fungi.[1][2] The data below highlights the efficacy of specific substitutions.
| Compound ID | Substitution | Target Organism/Virus | Activity Metric | Concentration | Result | Reference |
| 4k | m-methoxyphenyl | Tobacco Mosaic Virus (TMV) | Inactivation Effect (in vivo) | 500 µg/mL | 51.1 ± 1.9% | [1][2] |
| Curative Effect (in vivo) | 500 µg/mL | 50.7 ± 3.6% | [1][2] | |||
| Protection Effect (in vivo) | 500 µg/mL | 53.8 ± 2.8% | [1][2] | |||
| 4g | Not Specified | Tobacco Mosaic Virus (TMV) | Anti-TMV Activity | 100 µg/mL | Higher than Ribavirin | [1][2] |
| 4i | 3,4,5-trifluorophenyl | Sclerotinia sclerotiorum | Inhibition Ratio | 50 µg/mL | 91.9% | [1][2] |
| Botrytis cinerea | Inhibition Ratio | 50 µg/mL | 75% | [1][2] | ||
| Phytophthora infestans | Inhibition Ratio | 50 µg/mL | 62.5% | [1][2] | ||
| Ribavirin | (Reference) | Tobacco Mosaic Virus (TMV) | Inactivation Effect (in vivo) | 500 µg/mL | 39.1 ± 2.6% | [2] |
| Curative Effect (in vivo) | 500 µg/mL | 38.4 ± 1.5% | [2] | |||
| Protection Effect (in vivo) | 500 µg/mL | 39.6 ± 3.8% | [2] |
Table 2: In-Vitro Anticancer Activity of Pyridine Derivatives
Various pyridine-based compounds have been evaluated for their antiproliferative effects against human cancer cell lines. The IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited, are presented below.
| Compound Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.11 (72h) | [3] |
| 8n | MCF-7 (Breast) | 0.80 (72h) | [3] | |
| Doxorubicin (Ref.) | MCF-7 (Breast) | 1.93 | [3] | |
| Pyridine Hybrid | 3b | Huh-7 (Hepatocellular) | 6.54 | [4] |
| A549 (Lung) | 15.54 | [4] | ||
| MCF-7 (Breast) | 6.13 | [4] | ||
| Taxol (Ref.) | Huh-7 (Hepatocellular) | 6.68 | [4] | |
| A549 (Lung) | 38.05 | [4] | ||
| MCF-7 (Breast) | 12.32 | [4] | ||
| Imidazo[4,5-b]pyridine | 10 | Colon Carcinoma | 0.4 | [5] |
| 14 | Colon Carcinoma | 0.7 | [5] |
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments typically employed in the evaluation of novel chemical entities.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the compound.[6]
-
Incubation: The plate is incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
In-Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, which is often a target in cancer therapy.
-
Reaction Setup: The assay is typically performed in a multi-well plate. The reaction mixture contains the kinase, a substrate peptide, and ATP in a buffer solution.
-
Compound Addition: The test compound is added at various concentrations. A known inhibitor is used as a positive control, and a no-inhibitor well serves as a negative control.[6]
-
Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).[6]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This is often done using a luminescence-based assay where ADP is converted to ATP, which then drives a luciferase reaction.
-
Data Analysis: The luminescence signal is measured, and the percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Antifungal Activity Assay (Agar Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.
-
Media Preparation: A series of agar plates containing serial dilutions of the test compound are prepared.
-
Inoculation: The fungal strains are cultured and then inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Visualizations
Experimental and Drug Discovery Workflow
The following diagram illustrates a general workflow for the in-vitro screening and initial characterization of novel pyridine derivatives.
Caption: General workflow for the in-vitro characterization of pyridine derivatives.
Hypothetical Signaling Pathway in Cancer Cells
The diagram below represents a simplified signaling pathway that is often dysregulated in cancer and can be a target for therapeutic intervention by kinase inhibitors. Natural compounds are known to affect numerous signaling pathways, including PI3K/Akt/mTOR, which is crucial for cell proliferation and survival.[7]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a derivative.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Prospective Structure-Activity Relationship of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives
Disclaimer: As of late 2025, a comprehensive structure-activity relationship (SAR) study for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives has not been extensively published in peer-reviewed literature. The following guide is a prospective framework designed for researchers and drug development professionals. It outlines a proposed strategy for investigating the SAR of this chemical scaffold, including hypothetical derivatives, standard experimental protocols for evaluation, and a logical workflow for compound exploration.
Introduction to the Scaffold
The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core represents a rigid, fused heterocyclic system that is of significant interest in medicinal chemistry. The fusion of a pyridine ring with a cyclopentanone ring creates a unique three-dimensional structure that can be strategically decorated with various functional groups to interact with biological targets. The specific derivative, this compound, serves as a versatile synthetic intermediate. The bromine atom at the 3-position is particularly valuable as it can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a diverse library of analogues. This guide proposes a hypothetical SAR study targeting a representative protein kinase, a common target for such scaffolds.
Proposed Strategy for SAR Exploration
A systematic exploration of the chemical space around the core scaffold is proposed. Modifications will be focused on three key regions:
-
R1 (Position 3): Replacing the bromo-substituent with various aryl, heteroaryl, and alkyl groups to probe for hydrophobic, hydrophilic, and hydrogen bonding interactions.
-
R2 (Position 7): Introducing substituents on the cyclopentanone ring to explore steric and electronic effects.
-
R3 (Ketone at Position 5): Modification of the ketone, for instance, to an oxime or amine, to investigate the importance of this hydrogen bond acceptor.
The following diagram illustrates the proposed workflow for this SAR investigation.
Comparative Data Table of Proposed Derivatives
The following table outlines a foundational set of proposed derivatives for initial synthesis and screening. The biological activity (e.g., IC50 against a target kinase) is listed as "To Be Determined" (TBD), as this constitutes the core experimental goal.
| Compound ID | Core Structure | R1 (Position 3) | R2 (Position 7) | R3 (Position 5) | Target Activity (IC50) |
| Parent-01 | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -Br | -H | =O | TBD |
| R1-01 | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -Phenyl | -H | =O | TBD |
| R1-02 | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -4-Fluorophenyl | -H | =O | TBD |
| R1-03 | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -4-Methoxyphenyl | -H | =O | TBD |
| R1-04 | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -Pyridin-4-yl | -H | =O | TBD |
| R1-05 | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -Thiophen-2-yl | -H | =O | TBD |
| R2-01 | 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -Phenyl | -CH3 | =O | TBD |
| R2-02 | 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -Phenyl | -OH | =O | TBD |
| R3-01 | 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -Phenyl | -H | =N-OH | TBD |
| R3-02 | 3-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | -Phenyl | -H | -NH2 | TBD |
Experimental Protocols
To ensure data comparability, standardized assays are crucial. Below is a representative protocol for an in vitro kinase inhibition assay, which would be suitable for screening the proposed compounds.
A. Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for screening compounds against a generic serine/threonine kinase.
-
Reagent Preparation:
-
Prepare 5X Kinase Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 0.5 mg/mL BSA.
-
Prepare ATP solution: Dilute stock ATP to the desired concentration (e.g., 25 µM) in 1X Kinase Buffer.
-
Prepare Substrate solution: Dilute the specific peptide substrate to the desired concentration in 1X Kinase Buffer.
-
Compound Dilution: Perform serial dilutions of test compounds in 100% DMSO, followed by a final dilution in 1X Kinase Buffer to achieve the desired assay concentrations (typically maintaining <1% DMSO final concentration).
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase-substrate mixture to each well.
-
To initiate the reaction, add 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to convert unconsumed ATP to ADP.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Prospective SAR Analysis
The following diagram outlines the key structural positions on the scaffold and the intended diversification to probe their impact on biological activity.
By systematically synthesizing and testing the derivatives outlined, researchers can elucidate the key structural features required for potent and selective activity. For example, comparing compounds R1-01 through R1-05 will reveal the optimal electronic and steric profile for the substituent at position 3. Similarly, modifications at R2 and R3 will determine the importance of the cyclopentanone ring and the carbonyl group for target engagement. This structured approach provides a clear path to identifying promising lead candidates for further development.
Comparing the inhibitory effects of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs
An In-depth Comparison of Novel Bicyclic Pyridine Analogs as Potent Kinase Inhibitors Published: 2025-12-28
Introduction
The development of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer and other diseases. The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. This guide provides a comparative analysis of a series of analogs based on a related bicyclic pyridine core, summarizing their inhibitory activities, detailing the experimental methodologies used for their evaluation, and visualizing a key signaling pathway implicated in their mechanism of action. This information is intended to aid researchers and drug development professionals in the rational design of next-generation kinase inhibitors.
Comparative Inhibitory Activity
A series of novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target for cancer therapy. The inhibitory potency of these compounds was determined by measuring their half-maximal inhibitory concentration (IC50). The data presented in Table 1 summarizes the structure-activity relationship (SAR) of key analogs, highlighting the impact of various substitutions on their inhibitory efficacy.
| Compound ID | R1 | R2 | R3 | Cdc7 Kinase IC50 (nM)[1] |
| 1 | H | H | Phenyl | 1000 |
| 2 | H | H | 4-Fluorophenyl | 500 |
| 3 | Me | H | Phenyl | 800 |
| 4 | H | Me | Phenyl | 1200 |
| 5 | H | H | Thiazol-2-yl | 250 |
| 6 | H | H | Pyridin-4-yl | 150 |
| 7 (Lead) | H | H | 2-Aminothiazol-4-yl | 7 |
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against Cdc7 Kinase. This table illustrates the structure-activity relationship, showing how different substituents on the core scaffold influence the inhibitory potency.
Experimental Protocols
The following section details the methodology employed to determine the in vitro inhibitory activity of the synthesized compounds against Cdc7 kinase.
Cdc7 Kinase Inhibition Assay
The inhibitory activity of the compounds was assessed using a radiometric kinase assay. The assay measures the incorporation of radioactive phosphate from [γ-33P]ATP into a substrate peptide by the kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
Substrate peptide (e.g., a synthetic peptide derived from a known Cdc7 substrate)
-
[γ-33P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
The test compounds were serially diluted in DMSO to generate a range of concentrations.
-
The kinase reaction was initiated by adding the Cdc7/Dbf4 enzyme to a mixture of the substrate peptide, [γ-33P]ATP, and the test compound in the assay buffer.
-
The reaction mixture was incubated at 30°C for a specified period (e.g., 60 minutes).
-
The reaction was terminated by spotting the mixture onto the filter plates, which capture the phosphorylated substrate.
-
The filter plates were washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control.
-
IC50 values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathway and Experimental Workflow
To provide a broader context for the importance of Cdc7 kinase inhibition, the following diagram illustrates a simplified representation of the cell cycle regulation pathway where Cdc7 plays a crucial role. Additionally, a workflow for the identification of kinase inhibitors is presented.
Figure 1: Simplified diagram of the role of Cdc7 kinase in initiating DNA replication during the S phase of the cell cycle.
Figure 2: A generalized workflow for the discovery and development of novel kinase inhibitors, from initial screening to clinical trials.
Conclusion
The structure-activity relationship of the 1H-pyrrolo[2,3-b]pyridine series demonstrates that strategic modifications to the core scaffold can lead to highly potent and selective inhibitors of Cdc7 kinase. The lead compound, with an IC50 of 7 nM, represents a significant advancement and a promising candidate for further preclinical development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive overview for researchers engaged in the design and evaluation of novel kinase inhibitors, with the ultimate goal of developing new therapeutic agents for the treatment of cancer and other proliferative diseases.
References
A Comparative Purity Assessment of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of starting materials are critical in research and drug development to ensure reliable and reproducible results. This guide provides a framework for the comparative purity assessment of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a summary of publicly available purity data, a detailed experimental protocol for independent verification, and a workflow for conducting a comprehensive analysis.
Supplier Purity Data Overview
A review of publicly available data from several chemical suppliers for this compound indicates a standard purity of approximately 97%. However, it is important to note that the analytical method and the extent of impurity profiling are not always transparently reported. Independent verification is therefore strongly recommended.
| Supplier | CAS Number | Molecular Formula | Stated Purity (%) | Analytical Method Cited |
| Supplier A (e.g., Sigma-Aldrich) | 1196154-87-6 | C8H6BrNO | 97[1][2] | Not specified |
| Supplier B (e.g., Fluorochem) | 1196154-87-6 | C8H6BrNO | 97[3] | Not specified |
| Supplier C | 1196154-87-6 | C8H6BrNO | >95 (Hypothetical) | HPLC |
| Supplier D | 1196154-87-6 | C8H6BrNO | >98 (Hypothetical) | NMR |
Note: Data for Suppliers C and D are hypothetical and included for illustrative purposes to highlight the potential variability in stated purity and the analytical techniques used.
Detailed Experimental Protocols for Purity Assessment
To independently assess the purity of this compound, a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities is recommended.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed to separate the main compound from its potential impurities and provide a quantitative measure of purity based on peak area percentage.
a) Materials and Reagents:
-
This compound samples from different suppliers
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade (for sample preparation)
b) Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
c) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
d) Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
e) Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the main compound and identifying any proton-containing impurities.
a) Materials and Reagents:
-
This compound samples from different suppliers
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
b) Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
c) Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
d) Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate all peaks in the spectrum. The integral of the main compound's characteristic peaks should be compared to the integrals of any impurity peaks.
-
The presence of unexpected signals may indicate impurities. By comparing the integral of the impurity peaks to that of the main compound, a semi-quantitative estimation of the impurity level can be made.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for the purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Caption: Key parameters for the HPLC-UV analytical method.
References
Safety Operating Guide
Navigating the Disposal of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS No. 1196154-87-6), a halogenated pyridinone derivative. Due to the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous waste, is recommended.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required if handled in a fume hood. If not, use a NIOSH-approved respirator. |
In the event of a spill, it should be absorbed with an inert material like vermiculite or sand. The contaminated absorbent must then be collected into a designated hazardous waste container. Under no circumstances should the chemical or its waste be allowed to enter drains or waterways.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation. As a brominated organic compound, this compound waste must be classified and handled as halogenated organic waste .[1]
Key Segregation Practices:
-
Do not mix with non-halogenated organic waste streams.[1]
-
Keep separate from incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[2]
-
All containers holding this waste must be clearly labeled to prevent accidental mixing and to ensure proper disposal.[2]
Step-by-Step Disposal Procedure
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or equivalent hazardous waste collection program.[3] It is imperative not to dispose of this chemical in regular trash or down the sink.[4]
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the waste this compound (solid or in solution) into the designated "Halogenated Organic Waste" container.
-
If dealing with empty containers of the chemical, they should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[3]
-
-
Labeling:
-
Properly label the waste container with a hazardous waste tag provided by your institution's EH&S department.[7] The label must include:
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be at or near the point of waste generation.[7]
-
Ensure secondary containment is in place to mitigate any potential leaks.[9]
-
Keep the waste container closed at all times, except when adding waste.[3][6]
-
-
Disposal Request and Pickup:
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides crucial safety and logistical information for handling 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS No. 1196154-87-6). Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to handling is imperative, drawing upon safety protocols for related brominated and heterocyclic compounds.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 1196154-87-6 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Boiling Point | 291.1 ± 40.0 °C at 760 mmHg |
| Physical Form | Solid |
| Purity | Typically ≥97% |
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, its structure as a brominated pyridine derivative suggests potential hazards. Brominated organic compounds can be corrosive, toxic, and irritating. Pyridine and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, stringent adherence to the following PPE guidelines is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves prior to use.
-
Eye/Face Protection: Use safety glasses with side-shields and a face shield.
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined above.
-
-
Handling:
-
Carefully weigh and transfer the solid compound within the fume hood to minimize the generation of dust.
-
Keep the container tightly closed when not in use.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residues, contaminated materials (e.g., weighing paper, gloves), and excess compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: The recommended method for the disposal of brominated and pyridine-containing waste is high-temperature incineration by a licensed hazardous waste disposal facility.[1] Always adhere to local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
